Fmoc-Gly-Gly-allyl propionate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C25H26N2O7 |
|---|---|
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
(2R)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-5-prop-2-enoxypentanoic acid |
InChI |
InChI=1S/C25H26N2O7/c1-2-13-33-23(29)12-11-21(24(30)31)27-22(28)14-26-25(32)34-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20-21H,1,11-15H2,(H,26,32)(H,27,28)(H,30,31)/t21-/m1/s1 |
Clave InChI |
CCNNYDKFKPLPIC-OAQYLSRUSA-N |
SMILES isomérico |
C=CCOC(=O)CC[C@H](C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
C=CCOC(=O)CCC(C(=O)O)NC(=O)CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Foundational & Exploratory
Fmoc-Gly-Gly-allyl propionate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized, cleavable linker molecule integral to the advancement of targeted therapeutics, particularly in the field of Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical structure, properties, and its pivotal role in the synthesis of ADCs. Detailed methodologies for its application and the principles of its selective cleavage are discussed to facilitate its effective use in research and drug development.
Chemical Structure and Properties
Fmoc-Gly-Gly-allyl propionate is a well-defined chemical entity with a structure designed for specific functionalities in bioconjugation. The molecule consists of a dipeptide (Gly-Gly) core, which provides a spacer and a potential enzymatic cleavage site. One terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group commonly used in solid-phase peptide synthesis. The other terminus is an allyl propionate ester, which serves as a stable linkage that can be selectively cleaved under specific conditions.
Chemical Structure:
Table 1: Chemical Properties of this compound
| Property | Value |
| CAS Number | 2766214-15-5[1] |
| Molecular Formula | C₂₅H₂₆N₂O₇ |
| Molecular Weight | 466.48 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C, sealed, away from moisture and light.[2] |
Applications in Antibody-Drug Conjugate (ADC) Synthesis
The primary application of this compound is as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[2][3][4] ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug specifically to cancer cells by conjugating it to a monoclonal antibody that recognizes a tumor-specific antigen.
The linker plays a critical role in the efficacy and safety of an ADC. It must be stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active drug.
The Gly-Gly dipeptide within the linker can be susceptible to cleavage by lysosomal enzymes, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[][] The allyl ester provides an alternative or additional cleavage point, offering versatility in the drug release mechanism.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not publicly available, a general synthetic strategy can be inferred from standard peptide and ester chemistry. It would likely involve the coupling of Fmoc-Gly-Gly-OH with allyl alcohol in the presence of a suitable coupling agent and a base.
A general protocol for the synthesis of the precursor, Fmoc-Gly-Gly-OH, involves dissolving glycine (B1666218) dipeptide in an alkaline aqueous solution and reacting it with an Fmoc-reagent like Fmoc-ONSu in an organic solvent.[7]
General Workflow for ADC Synthesis using a Peptide Linker:
The following diagram illustrates a generalized workflow for the construction of an ADC utilizing a cleavable peptide linker.
Protocol for Linker Cleavage:
The cleavage of the allyl ester can be achieved under mild conditions using palladium catalysis. A typical procedure involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.
The enzymatic cleavage of the dipeptide component generally occurs within the lysosomal compartment of the target cell following internalization of the ADC.
Signaling and Mechanism of Action
This compound itself is not involved in cell signaling. Its role is to be a stable bridge in the ADC construct until it reaches the target cell. The mechanism of action of the resulting ADC is what involves cellular pathways.
Conclusion
This compound is a valuable tool in the construction of sophisticated bioconjugates, most notably ADCs. Its well-defined structure, incorporating both a peptide and an allyl ester moiety, provides researchers with a versatile, cleavable linker system. A thorough understanding of its properties and the methodologies for its use is essential for the successful development of next-generation targeted therapies. Further research into the precise enzymatic and chemical conditions for its cleavage will continue to refine its application in drug development.
References
- 1. 阿拉丁,F1499052,2766214-15-5,this compound销售,采购,样品 [jskchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 7. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
An In-depth Technical Guide to Fmoc-Gly-Gly-allyl propionate: A Cleavable Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized chemical linker molecule integral to the development of next-generation antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its chemical properties, synthesis, and application in ADC technology. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its practical implementation in research and development settings. The Gly-Gly dipeptide motif offers a cleavage site for lysosomal proteases, enabling controlled release of cytotoxic payloads within target cells, while the allyl propionate ester provides a versatile handle for drug conjugation and subsequent deprotection. The fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for compatibility with standard solid-phase peptide synthesis (SPPS) methodologies.
Core Chemical Properties
Fmoc-Gly-Gly-allyl propionate is a white to off-white solid at room temperature. Its core structure consists of a di-glycine peptide backbone, N-terminally protected by an Fmoc group and C-terminally functionalized with an allyl propionate ester.
| Property | Value | Source |
| CAS Number | 2766214-15-5 | [1] |
| Molecular Formula | C25H26N2O7 | MedchemExpress |
| Molecular Weight | 466.48 g/mol | MedchemExpress |
| Appearance | Solid | MCE |
| Storage Conditions | -20°C to -80°C, protected from light and moisture. | [2] |
Synthesis of this compound
Materials and Methods
-
Fmoc-Gly-OH
-
Glycine (B1666218) allyl ester hydrochloride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Experimental Protocol
Step 1: Synthesis of Fmoc-Gly-Gly-OH
A detailed protocol for the synthesis of the precursor, Fmoc-Gly-Gly-OH, can be adapted from established methods. For instance, Glycylglycine can be dissolved in an aqueous solution of sodium carbonate. A solution of Fmoc-ONSu in acetone (B3395972) is then added dropwise to the Glycylglycine solution at a controlled temperature (e.g., 20°C). The reaction is stirred for several hours, followed by aqueous workup and extraction with an organic solvent like ethyl acetate. The product, Fmoc-Gly-Gly-OH, is then isolated and purified.
Step 2: Esterification to form this compound
-
Dissolve Fmoc-Gly-Gly-OH (1 equivalent) and allyl propionate (1.2 equivalents) in anhydrous DCM.
-
Add DIC (1.2 equivalents) and a catalytic amount of a coupling additive like 4-Dimethylaminopyridine (DMAP) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, this compound.
Note: This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound serves as a cleavable linker in the construction of ADCs. The dipeptide sequence is designed to be recognized and cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[][4][5] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, minimizing systemic toxicity.[6]
General Workflow for ADC Synthesis using this compound
The synthesis of an ADC using this linker typically involves the following key steps, which are visualized in the diagram below.
Caption: General workflow for ADC synthesis.
Detailed Experimental Considerations
Fmoc Deprotection: The Fmoc group is typically removed under basic conditions, commonly using a solution of piperidine in DMF. This step exposes the N-terminal amine of the glycine residue for subsequent coupling to the cytotoxic payload.
Payload Conjugation: The cytotoxic drug, functionalized with a reactive group such as a carboxylic acid, is coupled to the deprotected linker. Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) are often employed to facilitate this amide bond formation.
Allyl Deprotection: The allyl ester can be cleaved under mild conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like morpholine (B109124) or phenylsilane.[7] This step is typically performed after the payload is attached and before conjugation to the antibody, depending on the overall synthetic strategy. Microwave-assisted deprotection methods have also been developed to expedite this process.
Antibody Modification and Conjugation: For conjugation to a monoclonal antibody, interchain disulfide bonds are often partially reduced using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate reactive thiol groups. The linker-payload construct, which would be further functionalized with a thiol-reactive group (e.g., a maleimide), is then reacted with the reduced antibody via a Michael addition reaction to form the final ADC.
Signaling Pathway of ADC Action
The efficacy of an ADC constructed with a cleavable linker like this compound is dependent on a series of cellular events, beginning with binding to the target antigen on the cancer cell surface and culminating in the intracellular release of the cytotoxic payload.
Caption: Mechanism of action for a dipeptide-linked ADC.
Conclusion
This compound is a valuable tool in the design and synthesis of advanced antibody-drug conjugates. Its dipeptide structure allows for targeted, enzymatic cleavage within cancer cells, while the Fmoc and allyl protecting groups provide the necessary orthogonality for a controlled and efficient synthetic process. The methodologies and workflows outlined in this guide are intended to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this linker in the development of novel cancer therapeutics. Further research into the optimization of synthesis and conjugation protocols will continue to enhance the utility and performance of ADCs based on this and similar cleavable linker technologies.
References
- 1. 阿拉丁,F1499052,2766214-15-5,this compound销售,采购,样品 [jskchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 6. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
In-Depth Technical Guide: Fmoc-Gly-Gly-allyl propionate for Advanced Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-Gly-Gly-allyl propionate (B1217596), a cleavable linker precursor utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This document details its chemical properties, a representative experimental protocol for its application in ADC synthesis, and the subsequent mechanism of payload delivery and action.
Core Compound Data
Fmoc-Gly-Gly-allyl propionate serves as a foundational building block for constructing enzyme-sensitive linkers in ADCs. The diglycine motif is designed for cleavage by lysosomal proteases, ensuring targeted release of the cytotoxic payload within cancer cells.
| Parameter | Value | Reference |
| CAS Number | 2766214-15-5 | N/A |
| Molecular Weight | 466.48 g/mol | [1] |
| Molecular Formula | C₂₅H₂₆N₂O₇ | N/A |
| Application | Cleavable ADC Linker | [2] |
The Role in Antibody-Drug Conjugates
Antibody-Drug Conjugates are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells. This is achieved by linking a monoclonal antibody, which targets a tumor-specific antigen, to a cytotoxic payload via a chemical linker. The linker's properties are critical for the ADC's efficacy and safety.
Cleavable linkers, such as those derived from this compound, are designed to be stable in systemic circulation but are cleaved under specific conditions within the tumor microenvironment or inside the target cell. Peptide-based linkers are frequently employed to be substrates for lysosomal proteases like cathepsins, which are often overexpressed in tumor cells. Upon internalization of the ADC, the linker is cleaved, releasing the payload to exert its cytotoxic effect.
Experimental Protocol: Synthesis of a Representative ADC
The following is a generalized, multi-step protocol for the synthesis of an Antibody-Drug Conjugate using a Gly-Gly linker derived from this compound and a maleimide-functionalized payload, such as Monomethyl Auristatin E (MMAE).
Step 1: Antibody Preparation (Reduction)
-
Reconstitution : Prepare a solution of the desired monoclonal antibody (e.g., Trastuzumab) in a phosphate-buffered saline (PBS) solution.
-
Reduction : To generate reactive thiol groups, partially reduce the interchain disulfide bonds of the antibody. This is typically achieved by incubation with a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 37°C for approximately 2 hours.
-
Purification : Remove excess TCEP by buffer exchange into PBS using a desalting column or through diafiltration.
Step 2: Linker-Payload Synthesis
-
Fmoc Deprotection : The Fmoc protecting group on this compound is removed using a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF).
-
Payload Attachment : The deprotected Gly-Gly-allyl propionate is then conjugated to the cytotoxic payload. For a payload containing a primary or secondary amine, a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be used to form an amide bond.
-
Allyl Deprotection and Maleimide (B117702) Functionalization : The allyl ester is cleaved, and the resulting carboxylic acid is functionalized with a maleimide group to enable conjugation to the reduced antibody.
Step 3: Conjugation
-
Reaction : The maleimide-functionalized linker-payload is added to the solution of the reduced antibody. The maleimide group reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is typically carried out at room temperature for several hours.
-
Quenching : The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
Step 4: Purification and Characterization
-
Purification : The resulting ADC is purified to remove unconjugated linker-payload and other reaction byproducts. Size-exclusion chromatography (SEC) or diafiltration are common methods.
-
Characterization : The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro cytotoxicity.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate.
Mechanism of Action: Payload Release and Signaling Pathway
Payload Release:
Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome. The acidic environment and the presence of proteases, such as cathepsin B, within the lysosome facilitate the cleavage of the Gly-Gly dipeptide linker. This releases the cytotoxic payload into the cytoplasm of the cancer cell.
Signaling Pathway of Monomethyl Auristatin E (MMAE):
MMAE is a potent anti-mitotic agent that, once released, disrupts the cellular microtubule network.[3][]
-
Tubulin Polymerization Inhibition : MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[3][][5] This prevents the formation of the mitotic spindle, which is essential for cell division.
-
Cell Cycle Arrest : The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase.[6][7]
-
Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of caspases, including caspase-9 and caspase-3.[1][8] Activated caspase-3 then cleaves key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical changes of apoptosis and ultimately, cell death.[8][9]
References
- 1. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Fmoc-Gly-Gly-Allyl Propionate: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Fmoc-Gly-Gly-allyl propionate (B1217596), a protected dipeptide intermediate crucial in solid-phase peptide synthesis (SPPS) and the development of peptide-based therapeutics. Due to the limited availability of specific quantitative data for this exact molecule, this guide synthesizes information from general principles of peptide chemistry and data on related compounds to provide a reliable framework for its handling and application.
Core Concepts: Solubility Profile
General Solubility of Fmoc-Amino Acids and Peptides:
Fmoc-protected amino acids and short peptides are generally soluble in a range of polar aprotic solvents commonly used in peptide synthesis. The large, nonpolar fluorenylmethoxycarbonyl (Fmoc) group significantly influences the solubility profile, often imparting good solubility in organic solvents.
Expected Solubility of Fmoc-Gly-Gly-Allyl Propionate:
Based on the structure, this compound is expected to be soluble in:
-
Dimethylformamide (DMF): The most common solvent for SPPS, it is highly likely to dissolve this compound.
-
N-Methyl-2-pyrrolidone (NMP): Another common SPPS solvent with strong solubilizing properties.
-
Dichloromethane (DCM): Often used for washing and some coupling reactions.
-
Tetrahydrofuran (THF): A solvent used in specific reactions, including the cleavage of allyl esters.
-
Acetonitrile (ACN): Used in purification and analysis (e.g., HPLC).
It is expected to have poor solubility in water and nonpolar solvents like hexanes. A summary of expected solubility is provided in Table 1.
Table 1: Predicted Solubility of this compound
| Solvent Category | Specific Solvents | Expected Solubility |
| Polar Aprotic Solvents | DMF, NMP, DMSO | High |
| Chlorinated Solvents | Dichloromethane (DCM) | Moderate to High |
| Ethers | Tetrahydrofuran (THF) | Moderate |
| Nitriles | Acetonitrile (ACN) | Moderate |
| Protic Solvents | Water, Alcohols | Low to Insoluble |
| Nonpolar Solvents | Hexanes, Toluene | Insoluble |
Core Concepts: Stability Profile
The stability of the this compound is dictated by its two primary protecting groups: the N-terminal Fmoc group and the C-terminal allyl ester. The stability of these groups under various conditions determines the orthogonal protection strategy in peptide synthesis. Allyl esters are known to be stable under a wide variety of conditions, making them useful when carboxylate groups need protection in both acidic and basic environments[1].
Stability of the Fmoc Group:
The Fmoc group is notoriously base-labile and is typically removed using a solution of piperidine (B6355638) in DMF. It is, however, stable to acidic conditions.
Stability of the Allyl Ester:
The allyl ester is a versatile protecting group due to its stability towards both acidic and the basic conditions typically used for Fmoc group removal.[2] It is, however, selectively cleaved under neutral conditions using a palladium(0) catalyst.[3][4] This orthogonality is a key advantage in complex peptide synthesis, such as in on-resin cyclization.[5]
Table 2: Stability of this compound Protecting Groups
| Condition | Reagent/Solvent | Effect on Fmoc Group | Effect on Allyl Ester |
| Base | 20% Piperidine in DMF | Cleaved | Stable [2] |
| Acid | Trifluoroacetic Acid (TFA) | Stable | Stable [2] |
| Palladium Catalysis | Pd(PPh₃)₄, Phenylsilane (B129415) | Stable | Cleaved [6] |
Experimental Protocols
A critical aspect of utilizing this compound is the selective cleavage of the allyl ester to liberate the C-terminal carboxylic acid for subsequent coupling or cyclization.
Protocol for Allyl Ester Cleavage on Solid Support
This protocol is adapted from standard procedures for the cleavage of allyl esters in solid-phase peptide synthesis.
Reagents:
-
Fmoc-Gly-Gly-allyl ester-functionalized resin
-
Dichloromethane (DCM), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Phenylsilane (PhSiH₃)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents (e.g., HBTU, HOBt, DIEA)
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DCM for 30 minutes, followed by washing with DMF.
-
Fmoc Deprotection (if necessary): If the N-terminal Fmoc group needs to be removed for a subsequent reaction (e.g., head-to-tail cyclization), treat the resin with 20% piperidine in DMF for 10-20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Preparation of Cleavage Cocktail: In a separate flask, prepare the allyl cleavage cocktail. For a 0.1 mmol scale synthesis, dissolve tetrakis(triphenylphosphine)palladium(0) (e.g., 10-20 mg) in anhydrous THF (e.g., 2 mL). Add phenylsilane (e.g., 10-20 equivalents relative to the resin loading).
-
Allyl Cleavage: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test on a resin sample after coupling a new amino acid to the newly freed carboxyl group).
-
Washing: After complete cleavage, thoroughly wash the resin with THF, DCM, and DMF to remove the palladium catalyst and scavenger byproducts. A wash with a solution of sodium diethyldithiocarbamate (B1195824) in DMF can also be used to scavenge residual palladium.
-
Subsequent Reactions: The resin with the free C-terminal carboxyl group is now ready for the next step, such as on-resin cyclization or further chain elongation.
Visualizations
Experimental Workflow for On-Resin Cyclization
The following diagram illustrates the workflow for the on-resin cyclization of a peptide where the C-terminus is protected as an allyl ester.
Caption: Workflow for on-resin peptide cyclization using an allyl ester.
Logical Relationship of Protecting Group Stability
The following diagram illustrates the orthogonal stability of the Fmoc and allyl ester protecting groups under different chemical conditions.
Caption: Orthogonal stability of Fmoc and allyl ester protecting groups.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 4. EP0518295A2 - Allyl side chain protection in peptide synthesis - Google Patents [patents.google.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
The Cornerstone of Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1] Its widespread adoption stems from its unique characteristic of being stable under acidic conditions while being readily cleaved by mild bases, enabling an efficient and orthogonal approach to the synthesis of complex peptides.[1] This technical guide provides a comprehensive overview of the Fmoc protecting group, detailing its core principles, experimental protocols, and quantitative data to aid professionals in optimizing their peptide synthesis strategies.
The Chemistry of the Fmoc Group
The Fmoc group is a carbamate (B1207046) that temporarily blocks the α-amino group of an amino acid.[1] This protection is crucial to prevent the amino group from engaging in unwanted side reactions, such as self-polymerization, during the activation of the carboxyl group for peptide bond formation.[1][2]
The Fmoc group is introduced by reacting an amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), under basic conditions.[1][3] Fmoc-OSu is generally preferred due to its greater stability.[4]
The key to the utility of the Fmoc group lies in its lability to basic conditions. Deprotection is typically achieved using a secondary amine, most commonly piperidine (B6355638), in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3][5] The mechanism proceeds via a β-elimination reaction. A base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of carbon dioxide and the free amine of the amino acid.[6][7] The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which prevents the DBF from reacting with the newly deprotected amine.[7]
The Fmoc/tBu Orthogonal Strategy in SPPS
The predominant method in modern peptide synthesis is the Fmoc/tBu strategy.[1] This approach utilizes the base-labile Fmoc group for the temporary protection of the Nα-amine and acid-labile protecting groups, such as tert-butyl (tBu), for the "permanent" protection of reactive amino acid side chains.[1] This orthogonality is critical, as it ensures that the side-chain protecting groups remain intact during the repeated cycles of Fmoc deprotection.[2] At the end of the synthesis, a strong acid, typically trifluoroacetic acid (TFA), is used to simultaneously cleave the peptide from the resin and remove the side-chain protecting groups.[8]
Advantages of the Fmoc Strategy over the Boc Strategy:
-
Milder Deprotection Conditions: Fmoc removal with a weak base like piperidine is significantly milder than the repetitive use of strong acid (TFA) required for Boc deprotection. This gentler approach is particularly beneficial for the synthesis of peptides containing acid-sensitive residues.[2][9]
-
True Orthogonality: The use of a base for Nα-deprotection and an acid for final cleavage provides a truly orthogonal system, minimizing the premature loss of side-chain protecting groups during synthesis.[2]
-
Compatibility with Sensitive Modifications: The milder conditions of Fmoc chemistry are more compatible with the synthesis of peptides bearing post-translational modifications, such as phosphorylation and glycosylation.[2]
-
Easier Automation and Monitoring: The deprotection by-product, the dibenzofulvene-piperidine adduct, has a strong UV absorbance, which allows for real-time monitoring of the deprotection step, facilitating automation.[2][10]
Quantitative Data in Fmoc-SPPS
The efficiency and success of Fmoc-SPPS are dependent on several quantitative parameters. The following tables summarize key data for optimizing synthesis protocols.
Table 1: Common Reagents and Conditions for Fmoc Deprotection
| Deprotection Reagent | Concentration in DMF | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | 2 x 5-15 minutes | The most common and standard condition.[3][11] |
| Piperidine | 5-10% (v/v) | Longer reaction times may be needed | Can be used to reduce piperidine consumption.[12] |
| 4-Methylpiperidine (4MP) | 20% (v/v) | Similar to piperidine | A less volatile and less toxic alternative to piperidine.[13] |
| Piperazine/DBU | 10% Piperazine (w/v) in 9:1 DMF/ethanol (B145695) | Microwave-assisted, short times | Can be more efficient for difficult sequences but may increase side reactions.[13] |
| Dipropylamine (DPA) | 20-25% (v/v) | Variable | Shown to reduce aspartimide formation.[14] |
Table 2: Comparative Efficiency of Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Class | Typical Reaction Time (min) | Relative Coupling Efficiency | Notes |
| HBTU/HATU | Uronium/Aminium Salt | 15-60 | Very High | Highly efficient, especially for hindered amino acids. HATU is generally more reactive than HBTU.[5][8] |
| HCTU | Uronium/Aminium Salt | 15-60 | Very High | Similar efficiency to HATU, often more cost-effective.[15] |
| PyBOP | Phosphonium Salt | 30-60 | High | Efficient, with no risk of guanidinylation of the N-terminus.[16] |
| DIC/HOBt | Carbodiimide | 60-120 | Good | Cost-effective and widely used, but can have slower reaction rates and potential for side reactions.[16] |
| COMU | Uronium/Aminium Salt | 10-45 | Very High | Extremely reactive, often used for very difficult couplings.[8] |
Table 3: Common Cleavage Cocktails for Final Deprotection and Resin Cleavage
| Cleavage Cocktail (Reagent) | Composition (v/v/w) | Target Residues/Conditions |
| Reagent K | TFA/Thioanisole/Water/Phenol (B47542)/EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides containing multiple sensitive residues.[17] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | A common and effective cocktail for many standard peptides.[17] |
| TFA/EDT/TIS/Water | TFA/1,2-Ethanedithiol/TIS/Water (94:2.5:1:2.5) | Recommended for peptides containing Trp, Cys, or Met.[18] |
| Low TFA Concentration | e.g., TFA/DCM (1:99 to 1:1) | Used for cleavage from highly acid-labile resins to obtain protected peptide fragments.[13] |
Experimental Protocols
The following are detailed protocols for key steps in manual Fmoc-SPPS. These can be adapted for automated synthesizers.
Protocol 1: Resin Swelling
-
Weigh the desired amount of resin (e.g., 100-250 mg for a 0.1 mmol synthesis) and place it in a suitable reaction vessel.[19]
-
Add sufficient DMF to cover the resin completely (approx. 10-15 mL per gram of resin).[3]
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[19]
-
After swelling, drain the DMF.[19]
Protocol 2: Loading the First Fmoc-Amino Acid onto Wang Resin
-
Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; 10 mL/g).[9]
-
In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HOBt in a minimal amount of DMF.[9]
-
Add the amino acid/HOBt solution to the swollen resin.[9]
-
Add 4 equivalents of DIC to the resin mixture and agitate.[9]
-
In a small amount of DMF, dissolve 0.1 equivalents of DMAP and add it to the reaction mixture.[9]
-
Agitate the mixture for 12 hours at room temperature.[9]
-
To cap any unreacted hydroxyl groups, drain the reaction mixture and add a solution of acetic anhydride (B1165640) (2 eq) and DIPEA (2 eq) in DCM. Agitate for 30 minutes.[9]
-
Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.[9]
Protocol 3: A Single Cycle of Peptide Chain Elongation
A. Fmoc Deprotection:
-
To the peptide-resin, add a 20% piperidine in DMF solution (approx. 10 mL per gram of resin).[3]
-
Agitate for 3-5 minutes and drain the solution.[11]
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 10-15 minutes.[11]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11]
B. Amino Acid Coupling (using HBTU/DIPEA):
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents relative to the resin loading), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.[5]
-
Add DIPEA (6 equivalents) to the vial and allow the mixture to pre-activate for 2-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected peptide-resin.[5]
-
Agitate the reaction mixture for 30-60 minutes at room temperature.[5]
-
After the coupling, drain the solution and wash the resin thoroughly with DMF (3-5 times).[5]
C. Monitoring the Coupling Reaction (Kaiser Test):
-
Take a small sample of the resin beads and wash them with ethanol.[20]
-
Add a few drops each of a 5% ninhydrin (B49086) in ethanol solution, an 80% phenol in ethanol solution, and a KCN in pyridine (B92270) solution.[20]
-
A blue color indicates the presence of free primary amines and an incomplete coupling reaction, necessitating a recoupling step. A yellow or colorless result indicates a complete reaction.[21]
Protocol 4: Final Cleavage and Deprotection
-
After the final SPPS cycle, wash the peptide-resin with DCM and dry it under vacuum.[19]
-
Prepare the appropriate cleavage cocktail (e.g., Reagent K or TFA/TIS/Water) fresh in a fume hood.[17][19]
-
Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).[17]
-
Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[13]
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.[20]
-
Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.[19][20]
Potential Side Reactions and Troubleshooting
While Fmoc-SPPS is a robust methodology, several side reactions can occur, impacting the yield and purity of the final peptide.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially with proline as the second amino acid. It can be minimized by using 2-chlorotrityl chloride resin or by coupling a pre-formed Fmoc-dipeptide.[21][22]
-
Aspartimide Formation: Peptides containing Asp-Gly or Asp-Ser sequences are particularly prone to this side reaction, which can occur under both basic and acidic conditions. Strategies to mitigate this include adding HOBt to the piperidine deprotection solution or using specialized protecting groups on the aspartic acid side chain.[21][22]
-
Racemization: The activation of the carboxyl group can lead to epimerization, particularly for amino acids like histidine and cysteine. The choice of coupling reagent and the addition of additives like HOBt or HOAt are crucial to suppress racemization.[5]
-
Aggregation: Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection. This can be addressed by using specialized resins, chaotropic salts, or by modifying the peptide backbone.[22]
Visualizing the Fmoc-SPPS Workflow
The following diagrams illustrate the core logical and experimental flows in Fmoc-SPPS.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: The iterative workflow of Fmoc solid-phase peptide synthesis.
Conclusion
The Fmoc protection strategy has become the gold standard in solid-phase peptide synthesis due to its mild reaction conditions, high efficiency, and amenability to automation. A thorough understanding of the underlying chemistry, optimization of reaction parameters based on quantitative data, and adherence to detailed experimental protocols are paramount for the successful synthesis of high-quality peptides. This guide provides the foundational knowledge and practical procedures to empower researchers, scientists, and drug development professionals in their peptide synthesis endeavors, from routine preparations to the construction of complex and modified peptide molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stain Protocol for the Detection of N-Terminal Amino Groups during Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. peptide.com [peptide.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. peptideweb.com [peptideweb.com]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. academic.oup.com [academic.oup.com]
- 21. chempep.com [chempep.com]
- 22. peptide.com [peptide.com]
The Strategic Advantage of the Fmoc-Gly-Gly Dipeptide Linker in Bioconjugation and Drug Delivery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The field of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs), continually seeks to optimize the crucial balance between systemic stability and targeted payload release. The linker, a seemingly simple molecular bridge, plays a pivotal role in achieving this equilibrium. Among the various linker technologies, the Fmoc-Gly-Gly dipeptide linker has emerged as a versatile and effective tool. This technical guide provides a comprehensive overview of the core advantages of the Fmoc-Gly-Gly linker, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in its effective application.
Core Advantages of the Gly-Gly Dipeptide Linker
The Gly-Gly dipeptide unit, often incorporated as part of a larger linker structure, offers several key advantages in the design of bioconjugates:
-
Enzymatic Cleavability: The primary advantage of peptide linkers lies in their susceptibility to cleavage by specific enzymes, particularly proteases that are often upregulated in the tumor microenvironment or within lysosomes of cancer cells. This targeted release mechanism minimizes off-target toxicity by ensuring the cytotoxic payload is liberated predominantly at the site of action. While linkers like Val-Cit are well-known substrates for Cathepsin B, the Gly-Gly sequence can also be recognized and cleaved by certain lysosomal proteases.
-
Hydrophilicity and Solubility: Glycine (B1666218), the simplest amino acid, imparts a degree of hydrophilicity to the linker. This can be advantageous in mitigating the aggregation often associated with hydrophobic payloads, thereby improving the overall solubility and pharmacokinetic profile of the ADC.
-
Flexibility and Steric Accessibility: The lack of a side chain in glycine residues provides significant conformational flexibility to the linker. This flexibility can prevent steric hindrance, allowing for efficient conjugation and potentially facilitating the interaction of the payload with its intracellular target upon release.
-
Synthetic Tractability: The synthesis of the Fmoc-Gly-Gly-OH building block is straightforward, and its incorporation into larger peptide sequences or direct conjugation to antibodies and payloads can be achieved using standard solid-phase peptide synthesis (SPPS) and bioconjugation chemistries. The Fmoc protecting group allows for controlled, stepwise synthesis and deprotection under mild basic conditions.
Quantitative Data on Peptide Linker Performance
The selection of a linker is a data-driven process. The following tables summarize key performance indicators for different peptide linkers, providing a comparative context for the utility of dipeptide linkers. It is important to note that direct, head-to-head quantitative comparisons of the Gly-Gly linker with other dipeptides under identical experimental conditions are not extensively available in the public domain. The data presented here is aggregated from various studies to provide a general overview.
Table 1: Comparative Plasma Stability of Cleavable ADC Linkers
| Linker Type | Linker Sequence | In Vitro Plasma Stability (Half-life) | Key Findings |
| Dipeptide | Val-Cit | ~230 days (human plasma), ~80 hours (mouse plasma)[1] | High stability in human plasma, but less stable in mouse plasma due to enzymatic degradation.[1] |
| Dipeptide | Val-Ala | Cleaved at approximately half the rate of Val-Cit in an isolated cathepsin B assay.[1] | Exhibits lower hydrophobicity compared to Val-Cit, allowing for higher drug-to-antibody ratios (DAR) without significant aggregation.[1] |
| Tetrapeptide | Gly-Gly-Phe-Gly (GGFG) | Stable in mouse, rat, or human plasma with only 1-2% drug release over 21 days.[2] | Demonstrates high stability and is effectively cleaved by lysosomal proteases like cathepsins B, H, and L.[2] |
Table 2: Comparative Enzymatic Cleavage Rates of Peptide Linkers by Cathepsin B
| Linker Sequence | Relative Cleavage Rate | Notes |
| Val-Cit | +++ | Widely used and efficient Cathepsin B substrate. |
| Val-Ala | ++ | Cleaved at a slower rate than Val-Cit.[1] |
| Phe-Lys | ++++ | Reported to be cleaved ~30-fold faster than Val-Cit. |
| Gly-Gly-Phe-Gly | ++ | Cleaved by Cathepsin B, with cleavage observed between Phe and Gly.[3] |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis, conjugation, and cleavage of a Gly-Gly dipeptide linker. These are generalized protocols and may require optimization based on the specific antibody, payload, and experimental setup.
Protocol 1: Synthesis of Fmoc-Gly-Gly-OH
This protocol is adapted from established methods for peptide synthesis.
Materials:
-
Glycine dipeptide (H-Gly-Gly-OH)
-
9-fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu)
-
10% Sodium carbonate solution
-
Acetone
-
Ethyl acetate (B1210297)
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
Dissolve 6.1 g (0.050 mol) of glycine dipeptide in 63 mL of 10% sodium carbonate solution with stirring until fully dissolved.
-
In a separate flask, dissolve 16.8 g (0.05 mol) of Fmoc-OSu in 60 mL of acetone.
-
Under controlled temperature (20°C), add the Fmoc-OSu solution dropwise to the glycine dipeptide solution over 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 30°C for 2 hours.
-
Dilute the reaction mixture with approximately 50 mL of water.
-
Extract the aqueous solution with toluene (80 mL) to remove unreacted Fmoc-OSu.
-
Carefully acidify the aqueous layer to a pH of 2 with concentrated hydrochloric acid. A white precipitate should form.
-
Extract the acidified aqueous layer with ethyl acetate (100 mL).
-
Wash the organic phase with water, then concentrate it under reduced pressure to remove the ethyl acetate.
-
The white solid product, Fmoc-Gly-Gly-OH, will precipitate.
-
Filter the solid, wash with a small amount of cold water, and dry under vacuum. The expected yield is approximately 91%.[4]
Protocol 2: Conjugation of Fmoc-Gly-Gly-OH to a Monoclonal Antibody
This protocol utilizes EDC/NHS chemistry for the conjugation of the linker to lysine (B10760008) residues on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Fmoc-Gly-Gly-OH
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-5.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Antibody Preparation: Exchange the antibody into the Activation Buffer using a desalting column. Adjust the antibody concentration to 1-10 mg/mL.
-
Activation of Fmoc-Gly-Gly-OH:
-
Immediately before use, dissolve Fmoc-Gly-Gly-OH, EDC, and NHS (or sulfo-NHS) in the Activation Buffer. A molar excess of the linker and coupling reagents over the antibody is required (typically 10-50 fold excess of linker and 2-5 fold excess of EDC/NHS over the linker).
-
Incubate the activation mixture for 15-30 minutes at room temperature to form the amine-reactive NHS ester.
-
-
Conjugation:
-
Add the activated Fmoc-Gly-Gly-linker solution to the prepared antibody solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction and quench any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess linker and byproducts by purifying the antibody-linker conjugate using a desalting column or size-exclusion chromatography, exchanging the buffer to a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Protocol 3: Enzymatic Cleavage Assay of a Gly-Gly Linker
This protocol outlines a general method to assess the cleavage of a Gly-Gly linker by the lysosomal protease Cathepsin B.
Materials:
-
Antibody-Gly-Gly-Payload conjugate
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Quenching Solution (e.g., 10% trichloroacetic acid)
-
LC-MS system
Procedure:
-
Enzyme Activation: Activate Cathepsin B according to the manufacturer's instructions, typically by pre-incubating in the Assay Buffer containing DTT.
-
Reaction Setup:
-
In a microcentrifuge tube, add the antibody-Gly-Gly-payload conjugate to the Assay Buffer to a final concentration of 1-10 µM.
-
Initiate the reaction by adding the activated Cathepsin B to a final concentration of 10-100 nM.
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the enzymatic reaction by adding an equal volume of the quenching solution to the aliquot.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated protein. Collect the supernatant containing the cleaved payload.
-
Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload over time. This will allow for the determination of the cleavage rate.
Visualization of Key Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the general mechanism of action for an ADC and the experimental workflow for assessing linker cleavage.
Conclusion
The Fmoc-Gly-Gly dipeptide linker represents a valuable component in the toolbox for the design of sophisticated bioconjugates and drug delivery systems. Its combination of enzymatic lability, favorable physicochemical properties, and synthetic accessibility makes it a compelling choice for researchers aiming to develop next-generation targeted therapies. While more direct comparative data will further elucidate its precise advantages over other linker systems, the foundational principles and methodologies outlined in this guide provide a solid framework for its successful implementation in research and drug development.
References
Commercial Suppliers and Technical Guide for Fmoc-Gly-Gly-allyl propionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-allyl propionate (B1217596) is a heterobifunctional, cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of its properties, commercial availability, and a detailed protocol for its application in ADC development. The linker incorporates an Fmoc-protected amine for sequential peptide synthesis, a di-glycine motif susceptible to enzymatic cleavage by lysosomal proteases like Cathepsin B, and an allyl ester for orthogonal deprotection, enabling the attachment of a cytotoxic payload. This design allows for stable drug conjugation in systemic circulation and targeted release within cancer cells.
Commercial Availability
Fmoc-Gly-Gly-allyl propionate is available from several commercial suppliers specializing in reagents for peptide synthesis and bioconjugation. Notable suppliers include:
-
MedchemExpress
-
Aladdin
-
Jieskai Bio
Researchers should consult the suppliers' websites for the most current product information, availability, and pricing. It is crucial to obtain a lot-specific Certificate of Analysis (CoA) for detailed quantitative data.
Technical Data
The following table summarizes the typical physicochemical properties of this compound. Users should always refer to the supplier-specific Certificate of Analysis for precise, lot-specific data.
| Property | Typical Value |
| CAS Number | 276614-15-5 |
| Molecular Formula | C₂₅H₂₆N₂O₇ |
| Molecular Weight | 466.48 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥98% |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C, protected from light and moisture |
Experimental Protocols
The following protocols outline the key steps for the utilization of this compound in the synthesis of an Antibody-Drug Conjugate. These are generalized procedures and may require optimization based on the specific antibody, cytotoxic drug, and desired drug-to-antibody ratio (DAR).
Fmoc Deprotection
This step is necessary to deprotect the N-terminal amine of the linker, allowing for subsequent conjugation to a payload.
-
Reagents:
-
This compound
-
20% Piperidine (B6355638) in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound in DMF.
-
Add the 20% piperidine in DMF solution to the linker solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the complete removal of the Fmoc group.
-
Upon completion, evaporate the solvent under reduced pressure.
-
Wash the resulting product (H₂N-Gly-Gly-allyl propionate) with DCM and dry under vacuum.
-
Payload Conjugation
This protocol describes the coupling of the deprotected linker to a cytotoxic drug containing a carboxylic acid group.
-
Reagents:
-
H₂N-Gly-Gly-allyl propionate
-
Cytotoxic drug with a carboxylic acid moiety (e.g., MMAE)
-
Coupling agents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: Diisopropylethylamine (DIPEA)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the cytotoxic drug in anhydrous DMF.
-
Add HBTU and HOBt to the drug solution and stir for 5 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve H₂N-Gly-Gly-allyl propionate in anhydrous DMF.
-
Add the pre-activated drug solution and DIPEA to the linker solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the drug-linker conjugate by preparative reverse-phase HPLC.
-
Lyophilize the purified fractions to obtain the solid drug-linker-allyl propionate conjugate.
-
Allyl Ester Deprotection
This step removes the allyl protecting group to reveal a free carboxylic acid, which will be activated for conjugation to the antibody.
-
Reagents:
-
Drug-linker-allyl propionate conjugate
-
Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger: Phenylsilane or Morpholine
-
Anhydrous DCM or Chloroform (B151607)
-
-
Procedure:
-
Dissolve the drug-linker-allyl propionate conjugate in anhydrous DCM or chloroform under an inert atmosphere.
-
Add the scavenger to the solution.
-
Add the palladium catalyst to the reaction mixture. The solution may change color.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, the palladium catalyst can be removed by filtration through celite or by precipitation and filtration.
-
Evaporate the solvent to yield the drug-linker with a free carboxylic acid.
-
Antibody Conjugation
This protocol outlines the final step of conjugating the activated drug-linker to the antibody.
-
Reagents:
-
Drug-linker with a free carboxylic acid
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Activating agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Reaction buffer (e.g., PBS)
-
-
Procedure:
-
Dissolve the drug-linker in a minimal amount of a water-miscible organic solvent (e.g., DMSO).
-
Add EDC and Sulfo-NHS to the drug-linker solution to activate the carboxylic acid, forming a more stable amine-reactive ester.
-
Incubate for 15-30 minutes at room temperature.
-
Add the activated drug-linker solution to the antibody solution. The molar ratio of linker to antibody should be carefully controlled to achieve the desired DAR.
-
Incubate the reaction mixture at room temperature or 4°C for 2-4 hours with gentle mixing.
-
Quench the reaction by adding an excess of a small molecule amine (e.g., Tris or glycine).
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unconjugated drug-linker and other reagents.
-
Characterize the final ADC for DAR, aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC-HPLC, and mass spectrometry.
-
Visualizations
Experimental Workflow for ADC Synthesis
Caption: Workflow for the synthesis of an ADC using this compound.
ADC Mechanism of Action: Intracellular Drug Release
Caption: Mechanism of action of a Gly-Gly linker-based ADC.
An In-Depth Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids, with a Focus on Allyl-Functionalized Glycine Derivatives
This technical guide provides a comprehensive overview of the safety and handling considerations for Fmoc-protected amino acids, with a particular focus on derivatives containing allyl groups. The information is intended for an audience of researchers, scientists, and professionals in drug development who work with these compounds in a laboratory setting.
Quantitative Safety and Handling Data
The following table summarizes key quantitative data for relevant Fmoc-protected amino acids, compiled from various sources. This information is crucial for a preliminary risk assessment and for establishing safe laboratory practices.
| Property | Fmoc-allyl-Gly-OH | Fmoc-Gly-OH | General Fmoc-Amino Acids |
| Molecular Formula | C20H19NO4[1] | C17H15NO4 | Varies |
| Molecular Weight | 337.37 g/mol [1] | 297.30 g/mol | Varies |
| Appearance | White to off-white powder or crystals[2][3] | White powder | Generally white to off-white solids |
| Melting Point | 134-140 °C[2] | ~233 °C[4] | Varies |
| Storage Temperature | 2-8°C[2] or 0-8°C[3] | Room Temperature | 2-8°C is common for long-term stability |
| Flash Point | Not applicable[2] | No data available | Generally not highly flammable |
| Solubility | Soluble in DMSO (100 mg/mL)[5] | Soluble in water[4] | Varies; many are soluble in organic solvents like DMF and DMSO |
GHS Hazard Information
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For Fmoc-L-Allylglycine, the following classifications have been reported[6]:
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
For Fmoc-Gly-Gly-OH, the following GHS classifications have been noted[7]:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.
-
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.
It is important to note that for Fmoc-Gly-OH, one source indicates it does not meet GHS hazard criteria in 50% of reports, while another suggests it may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory irritation[8][9].
Experimental Protocols and Handling Guidelines
Given the potential hazards, the following protocols and guidelines should be strictly adhered to when handling Fmoc-protected amino acids.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or glasses are mandatory.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Respiratory Protection: For operations that may generate dust, a dust mask (e.g., N95) or a respirator should be used.
-
Body Protection: A lab coat or other protective clothing should be worn.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or generating aerosols.
General Handling Procedures:
-
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, adhering to the recommended storage temperature (typically 2-8°C).
-
Weighing and Dispensing: Conduct these operations in a designated area, such as a weighing enclosure or a fume hood, to minimize dust generation and inhalation.
-
Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware that some compounds may be hygroscopic.
-
Reaction Setup: Perform all reactions in a chemical fume hood.
-
Waste Disposal: Dispose of all waste materials (solid and liquid) in accordance with local, state, and federal regulations. Do not pour chemical waste down the drain.
-
Spill Response: In case of a spill, evacuate the area. For small spills of solid material, carefully scoop it into a container for disposal. Avoid creating dust. For larger spills, follow your institution's emergency procedures.
Visualizing Workflows and Hazard Information
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for the safe handling of Fmoc-protected amino acids in a research laboratory.
References
- 1. scbt.com [scbt.com]
- 2. Fmoc-allyl-Gly-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mmbio.byu.edu [mmbio.byu.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Fmoc-L-Allylglycine | C20H19NO4 | CID 2734457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)acetamido)acetic acid | C19H18N2O5 | CID 7019069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. Fmoc-Gly-OH | C17H15NO4 | CID 93124 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Guide to Fmoc Deprotection of a Gly-Gly Linker
Audience: Researchers, scientists, and drug development professionals involved in Solid-Phase Peptide Synthesis (SPPS).
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide and protein chemistry. The most prevalent strategy, Fmoc/tBu chemistry, relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group of amino acids.[1][2] The synthesis cycle involves the stepwise addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble solid support.[1] Each cycle consists of three primary steps: N-terminal Fmoc deprotection, amino acid coupling, and washing.[1]
This guide provides a detailed protocol for the critical Fmoc deprotection step, specifically focusing on a resin-bound Glycyl-glycine (Gly-Gly) dipeptide linker. The deprotection is achieved via a β-elimination mechanism induced by a secondary amine base, typically piperidine (B6355638).[3][4] This process liberates the N-terminal amine, preparing it for the coupling of the subsequent amino acid.
A notable challenge at the dipeptide stage, particularly with sequences like Gly-Gly, is the potential for intramolecular cyclization to form a diketopiperazine.[3] This side reaction involves the newly deprotected terminal amine attacking the ester linkage to the resin, which cleaves the dipeptide from the solid support. Therefore, careful execution of the deprotection and subsequent coupling steps is crucial for maximizing yield.
Materials and Equipment
Reagents
-
Fmoc-Gly-Gly-Resin (e.g., Wang, Rink Amide, or 2-chlorotrityl resin)
-
Piperidine (Peptide synthesis grade)
-
N,N-Dimethylformamide (DMF, Peptide synthesis grade)
-
Dichloromethane (DCM, ACS grade)
-
Methanol (MeOH, ACS grade) or Isopropanol (IPA)[3]
-
For Kaiser Test (Optional):
-
Phenol (80% in ethanol)
-
Pyridine
-
Potassium Cyanide (KCN) solution (0.0005 M in pyridine)
-
Ninhydrin (B49086) solution (6% in ethanol)
-
Equipment
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel with a sintered glass frit
-
Shaker or rocker for agitation
-
Vacuum filtration apparatus
-
Graduated cylinders and pipettes
-
Fume hood
-
UV-Vis Spectrophotometer (for optional quantitative monitoring)
-
Quartz cuvettes
Experimental Protocols
Preparation of Deprotection Solution
-
Work in a well-ventilated fume hood.
-
To prepare 50 mL of 20% (v/v) Piperidine in DMF, carefully add 10 mL of piperidine to 40 mL of DMF.
-
Mix the solution thoroughly. This solution should be prepared fresh for optimal performance.
Step-by-Step Fmoc Deprotection Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes proportionally for different scales (approx. 10 mL of solvent/reagent per gram of resin).
-
Resin Swelling:
-
Place the Fmoc-Gly-Gly-resin into the SPPS reaction vessel.
-
Add DMF (approx. 5-10 mL) to cover the resin completely.
-
Agitate the resin on a shaker for 30-60 minutes at room temperature to ensure complete swelling of the resin beads.[1] This is critical for making the reactive sites accessible.[1]
-
After swelling, drain the DMF using vacuum filtration.
-
-
Initial Deprotection:
-
Add the 20% piperidine/DMF solution to the swollen resin.
-
Agitate for 3-5 minutes at room temperature.[5]
-
Drain the deprotection solution. This initial, short treatment helps to minimize aggregation.
-
-
Final Deprotection:
-
Add a fresh aliquot of the 20% piperidine/DMF solution to the resin.
-
Agitate for 10-15 minutes at room temperature to ensure complete removal of the Fmoc group.[5]
-
Drain the solution. The collected filtrate will contain the dibenzofulvene-piperidine adduct and can be used for quantitative analysis if desired (see Section 2.4).
-
-
Resin Washing:
-
Thorough washing is essential to remove all traces of piperidine and the dibenzofulvene adduct, which can interfere with the subsequent coupling step.
-
Wash the resin extensively with DMF (5-7 times, approx. 10 mL each).[1]
-
Wash with an alternating polar and less polar solvent like IPA or MeOH and DMF to ensure complete removal of reagents.[3]
-
Finally, perform 2-3 washes with DMF to prepare the resin for the next coupling step.
-
-
Confirmation of Deprotection (Optional - Kaiser Test):
-
Take a small sample of resin beads (5-10 beads) and wash them thoroughly with DCM and then dry them.
-
Add 2-3 drops each of the phenol, KCN in pyridine, and ninhydrin solutions.
-
Heat at 100-120°C for 5 minutes.
-
A dark blue or purple color on the beads indicates the presence of a free primary amine, confirming successful deprotection. An orange or yellow color indicates an incomplete reaction.
-
Workflow for Fmoc Deprotection
Caption: Experimental workflow for the Fmoc deprotection of a Gly-Gly linker.
Quantitative Monitoring of Deprotection
The Fmoc deprotection can be quantified by measuring the UV absorbance of the dibenzofulvene-piperidine adduct in the collected filtrate.[3][6] This method is often used to determine the initial loading of the first amino acid onto the resin.
-
Collect all the filtrate from the deprotection steps (Section 2.2, steps 2 and 3).
-
Combine the filtrates and dilute with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer.
-
Measure the absorbance (A) of the diluted solution at 301 nm using a quartz cuvette, with DMF as a blank.
-
Calculate the resin loading (L, in mmol/g) using the Beer-Lambert law: L (mmol/g) = (A × V × D) / (ε × m × b) Where:
-
A = Absorbance at 301 nm
-
V = Total volume of the collected filtrate (in L)
-
D = Dilution factor
-
ε = Molar extinction coefficient of the adduct (7800 L·mol⁻¹·cm⁻¹)[6]
-
m = Initial mass of the dry resin (in g)
-
b = Path length of the cuvette (typically 1 cm)
-
Data Presentation
The following table summarizes the key parameters for the quantitative analysis of Fmoc deprotection.
| Parameter | Symbol | Value / Unit | Notes |
| Wavelength of Max Absorbance | λmax | 301 nm | For the dibenzofulvene-piperidine adduct.[6] |
| Molar Extinction Coefficient | ε | 7800 L·mol⁻¹·cm⁻¹ | A commonly cited value for the adduct at 301 nm.[6] |
| Deprotection Reagent | - | 20% (v/v) Piperidine in DMF | Standard reagent for Fmoc removal.[1][7] |
| Typical Deprotection Time | t | 13 - 20 min | Total time, usually split into two steps.[5] |
| Expected Yield | - | >95% | Deprotection is typically a high-yield reaction. |
Chemical Mechanism
The deprotection of the Fmoc group proceeds via a base-catalyzed β-elimination reaction.
Caption: Mechanism of Fmoc deprotection using piperidine.
Troubleshooting and Key Considerations
-
Diketopiperazine Formation: This is the most significant risk when deprotecting a dipeptide-resin, especially with flexible residues like Glycine.[3] To minimize this side reaction:
-
Immediately proceed to the next coupling step after the final wash. Do not leave the deprotected resin sitting for extended periods.
-
Ensure the first coupling after deprotection uses a pre-activated amino acid and a fast-acting coupling reagent (e.g., HATU, HCTU) to ensure the acylation of the free amine is much faster than the intramolecular cyclization.
-
-
Incomplete Deprotection: If the Kaiser test is negative (yellow/orange), the deprotection is incomplete. This can be caused by peptide aggregation or old reagents. Repeat the deprotection step with fresh 20% piperidine/DMF solution.
-
Quality of Reagents: Use high-quality, amine-free DMF, as impurities can interfere with both deprotection and coupling.[7] Piperidine should be stored under nitrogen and protected from light to prevent degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. csbio.com [csbio.com]
- 3. chempep.com [chempep.com]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.uci.edu [chem.uci.edu]
Application Notes and Protocols: Palladium-Catalyzed Cleavage of Allyl Propionate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allyl ester is a valuable protecting group for carboxylic acids in organic synthesis due to its robustness under various conditions and its selective removal under mild, palladium-catalyzed protocols. This application note provides a detailed overview of the palladium-catalyzed cleavage of allyl propionate, a representative allyl ester, offering insights into the reaction mechanism, quantitative data on reaction parameters, and comprehensive experimental protocols. This method is particularly advantageous in the synthesis of complex molecules and active pharmaceutical ingredients (APIs) where selective deprotection is crucial.[1]
The cleavage proceeds via a π-allyl palladium intermediate, which is then attacked by a nucleophile, regenerating the palladium(0) catalyst and liberating the free carboxylic acid. This process, often referred to as deallylation, is highly efficient and compatible with a wide range of functional groups.
Catalytic Cycle of Palladium-Catalyzed Allyl Ester Cleavage
The generally accepted mechanism for the palladium(0)-catalyzed cleavage of an allyl ester involves several key steps, as illustrated in the catalytic cycle below. Initially, the palladium(0) catalyst undergoes oxidative addition to the allyl ester, forming a π-allylpalladium(II) complex and liberating the carboxylate anion. A nucleophile then attacks the π-allyl complex, typically at the less substituted terminus, to form an allylated nucleophile. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
References
Application Notes and Protocols: Coupling Fmoc-Gly-Gly-Allyl Propionate to a Payload Molecule
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of the bifunctional linker, Fmoc-Gly-Gly-allyl propionate (B1217596), to an amine-containing payload molecule. This process is a critical step in the synthesis of various bioconjugates, including peptide-drug conjugates (PDCs), for targeted therapies and research applications. The protocols outlined below cover the coupling reaction, subsequent deprotection steps, and purification of the final conjugate.
Introduction
The Gly-Gly dipeptide linker is frequently employed in the design of bioconjugates due to its flexibility and susceptibility to enzymatic cleavage within the cellular environment. The N-terminal fluorenylmethyloxycarbonyl (Fmoc) group provides a stable protecting group that can be removed under mild basic conditions, while the C-terminal allyl ester allows for selective deprotection using a palladium catalyst, orthogonal to many other protecting groups. This dual-protection strategy enables the sequential and controlled synthesis of complex biomolecules.
This document outlines the solution-phase coupling of Fmoc-Gly-Gly-OH (the carboxylic acid form of the linker, which is commercially available or can be readily synthesized from the allyl propionate ester) to a generic amine-containing payload (Payload-NH₂). Subsequent sections detail the removal of the Fmoc and allyl protecting groups to yield the final desired bioconjugate.
Experimental Protocols
Materials and Reagents
-
Fmoc-Gly-Gly-OH
-
Amine-containing payload (Payload-NH₂)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄)
-
Phenylsilane (B129415) (PhSiH₃) or other suitable allyl scavenger
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
Protocol 1: Coupling of Fmoc-Gly-Gly-OH to an Amine-Containing Payload
This protocol describes the formation of an amide bond between the carboxylic acid of the Fmoc-Gly-Gly-OH linker and the primary or secondary amine of the payload molecule.
-
Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Fmoc-Gly-Gly-OH (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.
-
Activation: Stir the solution at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Payload Addition: In a separate flask, dissolve the amine-containing payload (1.0-1.2 equivalents) in anhydrous DMF.
-
Coupling Reaction: To the pre-activated Fmoc-Gly-Gly-OH solution, add the payload solution followed by the dropwise addition of DIPEA (2.0-3.0 equivalents).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (B1210297) or DCM.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Gly-Gly-Payload conjugate.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Fmoc Deprotection
This protocol details the removal of the N-terminal Fmoc protecting group to expose the free amine.
-
Dissolution: Dissolve the purified Fmoc-Gly-Gly-Payload conjugate in DMF.
-
Deprotection: Add a 20% solution of piperidine in DMF to the reaction mixture.
-
Reaction: Stir the solution at room temperature for 30 minutes.[1]
-
Work-up:
-
Remove the solvent and excess piperidine under high vacuum.
-
Co-evaporate with a suitable solvent like toluene (B28343) to ensure complete removal of piperidine.
-
The resulting crude H₂N-Gly-Gly-Payload conjugate can be used in the next step without further purification, or it can be purified by RP-HPLC if necessary.
-
Protocol 3: Allyl Ester Deprotection
This protocol describes the cleavage of the C-terminal allyl ester to yield the free carboxylic acid.
-
Preparation: Dissolve the allyl-protected peptide-payload conjugate in an inert solvent such as anhydrous DCM or THF under an inert atmosphere.
-
Catalyst and Scavenger Addition: Add a suitable allyl scavenger, such as phenylsilane (PhSiH₃) (5-10 equivalents), to the solution.
-
Deprotection Reaction: Add the palladium catalyst, Pd(PPh₃)₄ (0.1-0.3 equivalents), to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can often be purified directly by preparative RP-HPLC.
-
Purification by Preparative RP-HPLC
The purification of the final peptide-payload conjugate is typically achieved using preparative RP-HPLC.
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA), is typically employed.
-
Gradient: A shallow gradient, for example, a linear gradient from 5% to 65% mobile phase B over 60 minutes, can be a good starting point and should be optimized for the specific conjugate.
-
Detection: Monitor the elution of the product at a suitable wavelength, typically 214 nm and 280 nm.
-
Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
Lyophilization: Pool the fractions with the desired purity and lyophilize to obtain the final product as a white, fluffy powder.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the solution-phase coupling of Fmoc-Gly-Gly-OH to an amine-containing payload. Please note that these values are illustrative and should be optimized for each specific payload.
| Parameter | Value | Notes |
| Reactants & Stoichiometry | ||
| Fmoc-Gly-Gly-OH | 1.0 eq. | |
| Payload-NH₂ | 1.0 - 1.2 eq. | A slight excess may improve conversion. |
| HATU | 1.1 eq. | Coupling agent. |
| DIPEA | 2.0 - 3.0 eq. | Base. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | |
| Temperature | Room Temperature | |
| Reaction Time | 2 - 4 hours | Monitor by TLC or LC-MS. |
| Work-up & Purification | ||
| Extraction Solvent | Ethyl Acetate or DCM | |
| Purification Method | Flash Chromatography or Prep RP-HPLC | |
| Expected Outcome | ||
| Yield | 70 - 90% | Highly dependent on the payload. |
| Purity (after purification) | >95% | Determined by analytical RP-HPLC. |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of the payload conjugate.
Caption: Workflow for Payload Conjugation.
Cellular Uptake and Payload Release
Peptide-drug conjugates often enter target cells via endocytosis. The acidic environment and enzymatic activity within the lysosome facilitate the cleavage of the linker, releasing the active payload.
Caption: Cellular Uptake and Payload Release Pathway.
References
Application Notes and Protocols for the Conjugation of Fmoc-Gly-Gly-allyl Propionate Linker to Antibodies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the cleavable Fmoc-Gly-Gly-allyl propionate (B1217596) linker to the lysine (B10760008) residues of monoclonal antibodies (mAbs), a critical step in the development of Antibody-Drug Conjugates (ADCs). The following sections outline the necessary materials, step-by-step experimental procedures, and methods for the purification and characterization of the resulting ADC.
Introduction
Antibody-Drug Conjugates are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small molecule drug. The linker connecting the antibody and the drug plays a crucial role in the stability and efficacy of the ADC. The Fmoc-Gly-Gly-allyl propionate linker is a cleavable linker system. The Gly-Gly dipeptide sequence can be designed for cleavage by specific lysosomal proteases, such as Cathepsin B, which is often overexpressed in tumor cells.[][2] The allyl propionate component provides a stable linkage that can be selectively cleaved under specific conditions to release the cytotoxic payload within the target cell. The Fluorenylmethyloxycarbonyl (Fmoc) protecting group is typically removed during the synthesis of the linker-drug conjugate prior to its reaction with the antibody.
This protocol focuses on the conjugation of a pre-formed and activated linker-payload moiety to the surface-accessible lysine residues of an antibody. This is a common strategy that results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | In-house or Commercial | Targeting protein |
| This compound-NHS ester | Various | Activated linker |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Solvent for linker |
| Phosphate Buffered Saline (PBS), pH 7.4 | Thermo Fisher Scientific | Antibody buffer |
| Borate (B1201080) Buffer, pH 8.5 | Sigma-Aldrich | Conjugation buffer |
| Hydroxylamine (B1172632) Hydrochloride | Sigma-Aldrich | Quenching reagent |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Buffer exchange/Purification |
| Hydrophobic Interaction Chromatography (HIC) Column | Waters, Agilent | ADC Purification & Characterization |
| Size-Exclusion Chromatography (SEC) Column | Waters, Agilent | ADC Purification & Characterization |
| Mass Spectrometer (e.g., Q-TOF) | Agilent, SCIEX | ADC Characterization |
Experimental Protocols
The overall workflow for the conjugation of the this compound linker to an antibody is depicted below.
Figure 1: Overall experimental workflow for ADC synthesis and characterization.
Antibody Preparation
-
Buffer Exchange: The antibody is typically supplied in a storage buffer containing substances like sodium azide (B81097) or BSA which can interfere with the conjugation reaction. Therefore, the first step is to exchange the antibody into a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Use an Amicon® Ultra centrifugal filter unit with a molecular weight cutoff appropriate for the antibody (e.g., 30 kDa or 50 kDa).
-
Add the antibody solution to the filter unit and centrifuge according to the manufacturer's instructions.
-
Discard the flow-through and resuspend the antibody in the conjugation buffer.
-
Repeat this process 3-4 times to ensure complete buffer exchange.
-
-
Concentration Determination: Determine the final concentration of the antibody using a spectrophotometer at 280 nm and the antibody's specific extinction coefficient.
Linker-Drug Activation
This protocol assumes the use of a pre-activated this compound linker, for example, as an N-hydroxysuccinimide (NHS) ester. NHS esters react with primary amines on the antibody (the ε-amino group of lysine residues and the N-terminal α-amino group) to form stable amide bonds.[3][4]
-
Dissolution: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF to a stock concentration of 10-20 mM. It is crucial to minimize exposure to moisture to prevent hydrolysis of the NHS ester.
Antibody-Linker Conjugation
-
pH Adjustment: Adjust the pH of the antibody solution to 8.0-8.5 using a borate buffer. This slightly alkaline pH facilitates the deprotonation of the lysine amino groups, enhancing their nucleophilicity and reactivity towards the NHS ester.[4]
-
Reaction Setup: Add the dissolved and activated linker-drug to the antibody solution. The molar ratio of linker-drug to antibody will influence the final drug-to-antibody ratio (DAR). A common starting point is a 5-10 fold molar excess of the linker-drug.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. The reaction can also be performed at 4°C for a longer duration (e.g., overnight) to minimize potential antibody degradation.
Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent such as hydroxylamine or Tris buffer to a final concentration of 50-100 mM. These reagents contain primary amines that will react with any remaining unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
Purification of the Antibody-Drug Conjugate
Purification is essential to remove unreacted linker-drug, quenching reagent, and any protein aggregates. A multi-step purification approach is often employed.
Figure 2: A typical multi-step workflow for the purification of ADCs.
Buffer Exchange (Desalting)
-
Perform a buffer exchange using a desalting column or centrifugal filter unit to remove excess, unconjugated linker-drug and quenching reagent.
-
Equilibrate and elute the ADC into a buffer suitable for the next purification step (e.g., a high salt buffer for HIC).
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species with different DARs. The addition of the hydrophobic linker-drug to the antibody increases its overall hydrophobicity.
-
Column: Use a HIC column (e.g., Butyl or Phenyl).
-
Mobile Phase:
-
Buffer A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Buffer B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Gradient: Load the ADC onto the column in high salt conditions (Buffer A). Elute with a decreasing salt gradient (increasing percentage of Buffer B). Species with higher DARs will be more hydrophobic and will elute later.
-
Fraction Collection: Collect fractions corresponding to the desired DAR species.
Size-Exclusion Chromatography (SEC)
SEC is used to remove any high molecular weight aggregates that may have formed during the conjugation and purification process.
-
Column: Use an SEC column with a suitable pore size for separating monoclonal antibodies from their aggregates.
-
Mobile Phase: Use a physiological buffer such as PBS, pH 7.4.
-
Analysis: The main peak corresponds to the monomeric ADC. Any earlier eluting peaks represent aggregates.
Characterization of the Antibody-Drug Conjugate
Thorough characterization is crucial to ensure the quality, consistency, and efficacy of the ADC.
Drug-to-Antibody Ratio (DAR) Determination
The average DAR and the distribution of different DAR species are critical quality attributes of an ADC.
-
Hydrophobic Interaction Chromatography (HIC): As described in the purification section, HIC can be used to determine the relative abundance of each DAR species.
-
Mass Spectrometry (MS):
-
Intact Mass Analysis: Electrospray ionization mass spectrometry (ESI-MS) of the intact ADC can provide the masses of the different drug-loaded species, allowing for the calculation of the DAR.
-
Middle-up or Middle-down Analysis: The ADC can be fragmented into smaller subunits (e.g., light chain, heavy chain, or Fab and Fc fragments) prior to MS analysis. This can provide more detailed information about the location of the conjugated linkers.
-
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): As described in the purification section, SEC is the standard method for quantifying the percentage of monomeric ADC and identifying any aggregates or fragments.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the purity and integrity of the ADC.
Quantitative Data Summary
The following tables provide a template for summarizing the quantitative data obtained during the ADC conjugation and characterization process.
Table 1: Conjugation Reaction Parameters
| Parameter | Value |
| Antibody Concentration | 5 - 10 mg/mL |
| Linker-Drug to Antibody Molar Ratio | 5:1 to 10:1 |
| Reaction Buffer | Borate Buffer, pH 8.5 |
| Reaction Temperature | Room Temperature (or 4°C) |
| Reaction Time | 1 - 2 hours (or overnight at 4°C) |
Table 2: Representative ADC Characterization Data
| Analytical Method | Parameter | Result |
| HIC-HPLC | Average DAR | 3.5 - 4.5 |
| DAR Distribution | DAR0: <5%, DAR2: ~20%, DAR4: ~40%, DAR6: ~25%, DAR8: ~10% | |
| SEC-HPLC | Monomer Purity | > 98% |
| Aggregate Content | < 2% | |
| Mass Spectrometry | Intact Mass (DAR4) | ~156 kDa (example) |
| Light Chain Mass (DAR1) | ~26 kDa (example) | |
| Heavy Chain Mass (DAR3) | ~55 kDa (example) |
Conclusion
This document provides a comprehensive protocol for the conjugation of the this compound linker to antibodies. By following these procedures, researchers can successfully synthesize, purify, and characterize ADCs for further preclinical and clinical development. The provided templates for data presentation and the workflow diagrams offer a clear and structured approach to this critical bioconjugation process. It is important to note that the optimal conditions for conjugation, purification, and characterization may need to be empirically determined for each specific antibody and linker-drug combination.
References
Application Notes and Protocols for the Characterization of Fmoc-Gly-Gly-allyl propionate Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen, a potent small-molecule payload, and a chemical linker that connects the two. The linker is a critical component that ensures the stability of the ADC in circulation and allows for the efficient release of the payload within the target cancer cell.
This document provides detailed analytical methods and protocols for the characterization of ADCs utilizing a cleavable Fmoc-Gly-Gly-allyl propionate (B1217596) linker system. The Gly-Gly dipeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] Upon internalization of the ADC into the cancer cell, the linker is cleaved, releasing the active payload to exert its cytotoxic effect.[3][4]
Thorough analytical characterization is crucial to ensure the safety, efficacy, and batch-to-batch consistency of these complex biomolecules. Key quality attributes that require careful monitoring include the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, the stability of the conjugate, and the identification of any impurities.[5]
Key Analytical Methods for ADC Characterization
A multi-faceted analytical approach is necessary for the comprehensive characterization of Fmoc-Gly-Gly-allyl propionate ADCs. The primary techniques employed are:
-
Hydrophobic Interaction Chromatography (HIC): A non-denaturing chromatographic technique used to separate ADC species based on their hydrophobicity. It is the gold standard for determining the drug load distribution and calculating the average DAR.[4][6]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A denaturing chromatographic method that can be used to assess the purity of the ADC and to quantify the amount of free payload. It can also be used for DAR determination, often after reduction of the ADC to its light and heavy chains.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique that provides accurate mass measurements of the intact ADC and its subunits. It is used to confirm the identity of different drug-loaded species, determine the average DAR, and identify any modifications or degradation products.[5][9]
-
In Vitro Plasma Stability Assay: An essential assay to evaluate the stability of the ADC linker in plasma over time. This helps to predict the potential for premature payload release in vivo, which could lead to off-target toxicity.[10][11]
Experimental Protocols
Determination of Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the separation of an this compound ADC into its different drug-loaded species to determine the average DAR and the distribution of these species.
Materials:
-
HPLC system with a UV detector
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B: 20 mM Sodium Phosphate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5 mL/min.
-
Prepare the ADC sample at a concentration of 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the ADC sample.
-
Elute the bound ADC species with a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)
ADC Purity and Free Payload Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol is for assessing the purity of the ADC and quantifying the amount of unconjugated payload.
Materials:
-
RP-HPLC system with a UV detector
-
Wide-pore C4 or C8 RP-HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
ADC sample
-
Free payload standard
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1.0 mL/min.
-
Prepare the ADC sample at 1 mg/mL in Mobile Phase A.
-
Inject 20 µL of the sample.
-
Run a linear gradient from 5% to 95% Mobile Phase B over 40 minutes.
-
Monitor the absorbance at 280 nm (for the ADC) and a wavelength appropriate for the payload.
-
To quantify the free payload, create a standard curve using a known concentration range of the free payload standard.
Intact Mass Analysis and DAR Confirmation by LC-MS
This protocol describes the use of LC-MS to determine the accurate mass of the intact ADC species and to confirm the average DAR.
Materials:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
RP-HPLC column suitable for intact protein analysis (e.g., Agilent PLRP-S)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
ADC sample
Procedure:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Prepare the ADC sample at 1 mg/mL in Mobile Phase A.
-
Inject 5 µL of the sample.
-
Elute the ADC with a suitable gradient (e.g., 5% to 60% Mobile Phase B over 15 minutes).
-
Acquire mass spectra in the positive ion mode over a mass range appropriate for the ADC (e.g., m/z 1000-4000).
-
Deconvolute the raw mass spectra to obtain the zero-charge mass of each ADC species.
-
Calculate the average DAR based on the relative abundance of the different drug-loaded species observed in the deconvoluted spectrum.[9]
In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC linker by measuring the change in average DAR over time when incubated in plasma.
Materials:
-
This compound ADC
-
Human plasma (or plasma from other species of interest)
-
Incubator at 37°C
-
LC-MS system for DAR analysis
Procedure:
-
Spike the ADC into pre-warmed plasma to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), take an aliquot of the plasma-ADC mixture.
-
Immediately freeze the aliquots to stop any further degradation.
-
At the end of the time course, thaw the samples and analyze the average DAR of each time point using the LC-MS method described above.
-
Plot the average DAR as a function of time to determine the stability of the ADC in plasma. A decrease in the average DAR over time indicates linker cleavage.[10][11]
Data Presentation
Table 1: Drug-to-Antibody Ratio (DAR) and Drug Load Distribution Determined by HIC
| DAR Species | Retention Time (min) | Peak Area (%) |
| DAR0 | 12.5 | 5.2 |
| DAR2 | 15.8 | 25.6 |
| DAR4 | 18.2 | 48.9 |
| DAR6 | 20.1 | 18.3 |
| DAR8 | 21.5 | 2.0 |
| Average DAR | 3.9 |
Table 2: Intact Mass Analysis of ADC Species by LC-MS
| DAR Species | Theoretical Mass (Da) | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,500 | 148,502 | 5.5 |
| DAR2 | 149,500 | 149,503 | 26.1 |
| DAR4 | 150,500 | 150,504 | 48.2 |
| DAR6 | 151,500 | 151,505 | 18.0 |
| DAR8 | 152,500 | 152,506 | 2.2 |
| Average DAR | 3.9 |
Table 3: In Vitro Plasma Stability of this compound ADC
| Incubation Time (hours) | Average DAR | % Intact ADC Remaining |
| 0 | 3.90 | 100 |
| 6 | 3.85 | 98.7 |
| 24 | 3.75 | 96.2 |
| 48 | 3.60 | 92.3 |
| 72 | 3.45 | 88.5 |
Visualizations
Caption: Cellular uptake and payload release pathway of a cathepsin-cleavable ADC.
Caption: Experimental workflow for the analytical characterization of ADCs.
References
- 1. iphasebiosci.com [iphasebiosci.com]
- 2. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 3. The ABCs of ADCs: An Introduction to Antibody-drug Conjugates | iQ Biosciences [iqbiosciences.com]
- 4. Stepping Forward in Antibody-drug Conjugate Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 11. ADC Plasma Stability Assay [iqbiosciences.com]
Application Notes and Protocols for the Use of Fmoc-Gly-Gly-Allyl Propionate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Fmoc-Gly-Gly-allyl propionate (B1217596) in solid-phase peptide synthesis (SPPS). This building block is particularly useful for the introduction of a Gly-Gly dipeptide motif with a C-terminal allyl ester, which allows for orthogonal deprotection strategies. This is advantageous in the synthesis of complex peptides, such as cyclic or branched peptides, where selective deprotection of the C-terminus is required while other protecting groups remain intact.
The allyl ester is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions for the cleavage of many side-chain protecting groups (e.g., TFA). It can be selectively cleaved under mild conditions using a palladium(0) catalyst.[1]
Synthesis of Fmoc-Gly-Gly-Allyl Propionate
This compound is not a commonly available commercial reagent and typically needs to be synthesized. A common route is the esterification of Fmoc-Gly-Gly-OH with allyl alcohol.
Experimental Protocol: Synthesis of Fmoc-Gly-Gly-OAll
-
Dissolution: Dissolve Fmoc-Gly-Gly-OH (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equivalents).
-
Esterification: Add allyl alcohol (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-6 hours.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid (e.g., 1 M HCl) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica (B1680970) gel.
| Parameter | Value | Reference |
| Starting Material | Fmoc-Gly-Gly-OH | [2] |
| Reagents | DCC, DMAP, Allyl Alcohol | General Esterification |
| Typical Yield | 85-95% | Estimated from similar reactions |
| Purity | >98% (by HPLC) | Estimated from similar reactions |
Application in Solid-Phase Peptide Synthesis
Fmoc-Gly-Gly-OAll can be used as the first building block in an SPPS campaign, attached to a suitable resin, or as a dipeptide unit within a growing peptide chain where a C-terminal allyl ester is desired for subsequent modification.
Workflow for SPPS using Fmoc-Gly-Gly-OAll
Caption: General workflow for solid-phase peptide synthesis using Fmoc-Gly-Gly-OAll.
Detailed Protocols
1. Resin Preparation and Swelling
-
Resin Choice: A variety of resins can be used, such as Wang resin or 2-chlorotrityl chloride resin. The choice depends on the desired C-terminal functionality after cleavage.
-
Protocol:
-
Place the desired amount of resin in a reaction vessel.
-
Add a suitable solvent for swelling, typically DCM or DMF.
-
Allow the resin to swell for at least 30 minutes at room temperature.
-
2. Coupling of Fmoc-Gly-Gly-OAll to the Resin
-
Protocol for Wang Resin:
-
Dissolve Fmoc-Gly-Gly-OAll (2-4 equivalents relative to resin loading) in DCM/DMF.
-
Add a coupling agent like DCC or DIC (diisopropylcarbodiimide) (1 equivalent to the amino acid) and a catalyst such as DMAP (0.1 equivalents).
-
Add the activated amino acid solution to the swollen resin.
-
Shake the reaction vessel for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
| Parameter | Value | Reference |
| Resin | Wang Resin | [3] |
| Coupling Reagents | DIC/DMAP | [4] |
| Reaction Time | 2-4 hours | [4] |
| Typical Loading | 0.3-0.8 mmol/g | General SPPS |
3. Standard SPPS Cycle: Deprotection and Coupling
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene-piperidine adduct.[5]
-
-
Amino Acid Coupling:
-
Dissolve the next Fmoc-protected amino acid (3-5 equivalents) in DMF.
-
Add a coupling agent such as HBTU/HATU (1 equivalent to the amino acid) and a base like DIPEA (diisopropylethylamine) (2 equivalents to the amino acid).
-
Add the activated amino acid solution to the resin.
-
React for 1-2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
4. Cleavage of the Allyl Ester
This step is performed to deprotect the C-terminus for subsequent on-resin modifications, such as cyclization.
-
Protocol:
-
Swell the peptidyl-resin in an appropriate solvent (e.g., DCM or a mixture of CHCl3-AcOH-NMM).
-
Prepare a solution of a palladium(0) catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.1-0.3 equivalents relative to the peptide), in the same solvent.[1]
-
Add a scavenger, such as phenylsilane (B129415) or morpholine, to the reaction.
-
Add the catalyst solution to the resin and shake the mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF, DCM, and a solution of sodium diethyldithiocarbamate (B1195824) to remove residual palladium.
-
| Parameter | Value | Reference |
| Catalyst | Pd(PPh₃)₄ | [1][6] |
| Scavenger | Phenylsilane, Morpholine | [6] |
| Reaction Time | 1-2 hours | [6] |
| Cleavage Yield | >95% | [6] |
Logical Relationship for Orthogonal Deprotection
Caption: Orthogonal deprotection strategy in SPPS.
Applications in Drug Development
The use of Fmoc-Gly-Gly-OAll is particularly relevant in the development of peptide-based therapeutics. The ability to perform on-resin cyclization after selective C-terminal deprotection is a powerful tool for creating conformationally constrained peptides. These cyclic peptides often exhibit enhanced metabolic stability, receptor selectivity, and bioavailability compared to their linear counterparts.
Furthermore, the exposed C-terminal carboxyl group can be used for the attachment of various moieties, such as fluorescent labels, cytotoxic drugs for antibody-drug conjugates, or polyethylene (B3416737) glycol (PEG) for half-life extension, all while the peptide remains anchored to the solid support. This streamlines the synthesis of complex peptide conjugates.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Fmoc-Gly-Gly-OH, 35665-38-4 | BroadPharm [broadpharm.com]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 5. Linkers, resins, and general procedures for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Fmoc-Gly-Gly-Allyl Propionate Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis and purification of peptide conjugates are critical processes in drug development and chemical biology. Fmoc-Gly-Gly-allyl propionate (B1217596) is a valuable building block, often utilized as a linker in the synthesis of more complex molecules such as antibody-drug conjugates (ADCs). The presence of the allyl ester provides a functional handle for further modification or for orthogonal deprotection strategies. Achieving high purity of this conjugate is paramount to ensure the success of subsequent synthetic steps and the final product's integrity.
This document provides detailed application notes and protocols for the synthesis and purification of Fmoc-Gly-Gly-allyl propionate. The protocols cover the chemical synthesis via esterification, followed by comprehensive purification techniques including silica (B1680970) gel chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC). Additionally, methods for purity assessment are outlined.
Data Presentation
Table 1: Summary of Purification Methods and Expected Purity
| Purification Step | Stationary Phase | Mobile Phase/Eluent | Expected Purity (%) | Typical Yield (%) |
| Silica Gel Chromatography | Silica Gel (60 Å, 230-400 mesh) | Gradient of Ethyl Acetate (B1210297) in Hexane (B92381) | >90% | 70-85% |
| Reverse-Phase HPLC | C18 Silica (5 µm, 100 Å) | Gradient of Acetonitrile in Water with 0.1% TFA | >98% | 80-95% (of purified material) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Steglich Esterification
This protocol describes the synthesis of the target conjugate by reacting Fmoc-Gly-Gly-OH with allyl alcohol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-(dimethylaminopyridine) (DMAP) as a catalyst.[1][2][3]
Materials:
-
Fmoc-Gly-Gly-OH
-
Allyl alcohol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylaminopyridine) (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl
-
Saturated aqueous NaHCO₃
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Fmoc-Gly-Gly-OH (1.0 equivalent) and allyl alcohol (1.2 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the cooled reaction mixture over 15-20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup:
-
Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Protocol 2: Purification by Silica Gel Chromatography
This protocol is suitable for the initial purification of the crude product to remove the majority of impurities.[4][5][6]
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient might start from 10% ethyl acetate in hexane and gradually increase to 50% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 3: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
For achieving high purity (>98%), RP-HPLC is the recommended method.[7][8][9]
Instrumentation and Columns:
-
A preparative HPLC system equipped with a UV detector.
-
A C18 reverse-phase column is a suitable choice for this non-polar analyte.
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the partially purified product from the silica gel chromatography in a minimal amount of the initial mobile phase composition (e.g., 95% Solvent A, 5% Solvent B).
-
Injection and Elution: Inject the sample onto the equilibrated column. Elute with a linear gradient of Solvent B into Solvent A. A typical gradient could be from 5% to 95% Solvent B over 30-40 minutes.
-
Detection and Fraction Collection: Monitor the elution at a wavelength of 265 nm, corresponding to the absorbance of the Fmoc group. Collect fractions corresponding to the main product peak.
-
Purity Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white solid.
Protocol 4: Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
-
Analytical RP-HPLC: Use a C18 analytical column with a similar gradient as the preparative method to confirm the purity of the final product. A single sharp peak is indicative of high purity.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity. Electrospray ionization (ESI) is a suitable method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the this compound conjugate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. column-chromatography.com [column-chromatography.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. Purification of synthetic peptides using reversible chromatographic probes based on the Fmoc molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hplc.eu [hplc.eu]
- 9. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
Application Note: Determination of Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) Utilizing Fmoc-Gly-Gly-allyl Propionate Linker Technology
Audience: Researchers, scientists, and drug development professionals in the field of bioconjugation and antibody-drug conjugates.
Introduction
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic efficacy, safety, and pharmacokinetic profile. A precise and reproducible DAR is essential for ensuring batch-to-batch consistency and for understanding the structure-activity relationship of the ADC. This application note provides a detailed protocol for the synthesis of an ADC using the Fmoc-Gly-Gly-allyl propionate (B1217596) linker and the subsequent determination of its DAR using established analytical techniques.
The Fmoc-Gly-Gly-allyl propionate linker is a versatile tool in ADC development. It incorporates two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group, which protects the N-terminus of the dipeptide spacer, and the allyl ester, which masks a carboxylic acid functionality. This dual-protection scheme allows for a sequential and controlled conjugation strategy. The Gly-Gly dipeptide spacer can enhance solubility and provide a site for enzymatic cleavage within the target cell. The allyl group can be selectively removed under mild conditions using a palladium catalyst, revealing a reactive carboxyl group for drug conjugation.
This document outlines the multi-step process beginning with the initial antibody modification, followed by linker conjugation, deprotection steps, drug payload attachment, and concluding with detailed protocols for DAR determination by UV/Vis Spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
Part 1: ADC Synthesis and Purification
1.1 Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Amine-reactive crosslinker (e.g., NHS-ester)
-
Fmoc deprotection reagent: 20% piperidine (B6355638) in dimethylformamide (DMF)
-
Allyl deprotection reagent: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger such as phenylsilane (B129415)
-
Drug payload with a suitable reactive handle (e.g., a primary amine for amide bond formation)
-
Activation reagents for carboxyl groups (e.g., HATU, HOBt)
-
Solvents: DMF, Dichloromethane (DCM), Diisopropylethylamine (DIPEA)
-
Purification system: Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
Reaction vessels and standard laboratory equipment
1.2 Protocol for ADC Synthesis:
-
Antibody Modification (Lysine-based conjugation):
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Dissolve an amine-reactive NHS-ester derivative of the this compound linker in anhydrous DMF.
-
Add a 5-10 molar excess of the dissolved linker to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the antibody-linker intermediate using SEC or TFF to remove unreacted linker.
-
-
Fmoc Deprotection:
-
Lyophilize or buffer exchange the purified antibody-linker intermediate into a suitable buffer for the deprotection step.
-
Prepare a fresh solution of 20% piperidine in DMF.
-
Add the deprotection solution to the antibody-linker conjugate and incubate for 20-30 minutes at room temperature.
-
Immediately purify the resulting conjugate using SEC or TFF to remove piperidine and byproducts.
-
-
Allyl Deprotection:
-
Prepare the deallylation cocktail: Dissolve Pd(PPh₃)₄ and phenylsilane in a suitable organic solvent like DCM under an inert atmosphere.
-
Add the deallylation cocktail to the Fmoc-deprotected antibody-linker conjugate.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the conjugate to remove the palladium catalyst and scavenger byproducts, typically using SEC with a buffer containing a chelating agent like EDTA.
-
-
Drug Payload Conjugation:
-
Activate the newly exposed carboxyl groups on the linker by adding a solution of HATU and DIPEA in DMF.
-
Dissolve the amine-containing drug payload in DMF.
-
Add the drug solution to the activated antibody-linker conjugate.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the final ADC product using SEC or TFF to remove unreacted drug, coupling reagents, and any aggregates.
-
Formulate the purified ADC in a suitable storage buffer.
-
Part 2: DAR Determination Methodologies
2.1 Method 1: UV/Vis Spectroscopy (Average DAR)
This method provides a rapid estimation of the average DAR for the bulk ADC population.[1][][3]
-
Determine Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) for the unconjugated antibody and the free drug payload at two wavelengths: typically 280 nm (for the antibody) and the wavelength of maximum absorbance for the drug (λ_max_drug).
-
-
Sample Measurement:
-
Dilute the purified ADC sample in a suitable, non-interfering buffer.
-
Measure the absorbance of the ADC solution at both 280 nm (A_280) and λ_max_drug (A_λ_max).
-
-
DAR Calculation:
-
Use the following simultaneous equations derived from the Beer-Lambert law to solve for the concentration of the antibody (C_Ab) and the drug (C_Drug):
-
A_280 = (ε_Ab,280 * C_Ab) + (ε_Drug,280 * C_Drug)
-
A_λ_max = (ε_Ab,λ_max * C_Ab) + (ε_Drug,λ_max * C_Drug)
-
-
Calculate the average DAR:
-
Average DAR = C_Drug / C_Ab
-
-
2.2 Method 2: Hydrophobic Interaction Chromatography (HIC) (DAR Distribution)
HIC separates ADC species based on the number of conjugated drug molecules, providing information on the distribution of different DAR species.[4][5][6]
-
Mobile Phase Preparation:
-
Buffer A (High Salt): 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0.
-
Buffer B (Low Salt): 20 mM Sodium Phosphate, pH 7.0.
-
Filter and degas all buffers.
-
-
Chromatography Conditions:
-
Column: A suitable HIC column (e.g., TSKgel Butyl-NPR).
-
Flow Rate: 0.5-1.0 mL/min.
-
Gradient: A linear gradient from 100% Buffer A to 100% Buffer B over 20-30 minutes.
-
Injection Volume: 10-50 µg of ADC sample.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram corresponding to the unconjugated antibody (DAR 0) and different drug-loaded species (DAR 2, 4, 6, 8, etc.).
-
Integrate the area of each peak.
-
Calculate the weighted average DAR:
-
Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100
-
-
2.3 Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS) (Precise DAR and Mass Confirmation)
LC-MS provides the most accurate DAR determination by directly measuring the mass of the different ADC species.[7][8][9]
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction of interchain disulfide bonds (e.g., with DTT) to separate light and heavy chains. Deglycosylation (e.g., with PNGase F) can simplify the mass spectrum.
-
-
LC-MS Conditions:
-
LC System: UHPLC system with a reverse-phase column suitable for proteins (e.g., Agilent PLRP-S).
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Mobile Phases: Typically involves a gradient of water and acetonitrile (B52724) with 0.1% formic acid.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the mass of the unconjugated antibody and the masses corresponding to the antibody conjugated with 1, 2, 3, etc., drug-linker moieties.
-
Calculate the average DAR based on the relative abundance (e.g., from peak intensities in the deconvoluted spectrum) of each species.[7]
-
Data Presentation
The following table presents representative data for an ADC synthesized with a peptide linker, analyzed by the methods described above.
Table 1: Representative DAR Analysis Data for a Peptide-Linked ADC
| Analytical Method | Parameter | Result |
| UV/Vis Spectroscopy | Average DAR | 3.8 |
| HIC-HPLC | DAR 0 (Unconjugated) | 5% |
| DAR 2 | 25% | |
| DAR 4 | 50% | |
| DAR 6 | 15% | |
| DAR 8 | 5% | |
| Weighted Average DAR | 4.0 | |
| LC-MS (Intact) | Mass of DAR 0 (Da) | 148,050 |
| Mass of DAR 2 (Da) | 149,880 | |
| Mass of DAR 4 (Da) | 151,710 | |
| Mass of DAR 6 (Da) | 153,540 | |
| Mass of DAR 8 (Da) | 155,370 | |
| Calculated Average DAR | 4.1 |
Note: The data presented is representative and may vary depending on the specific antibody, drug, and conjugation conditions.
Visualizations
Below are diagrams illustrating the experimental workflow and the chemical logic of the linker conjugation and cleavage process.
Caption: Experimental workflow for ADC synthesis and DAR determination.
Caption: Chemical logic of linker activation and conjugation to the antibody.
References
- 1. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 4. agilent.com [agilent.com]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Notes and Protocols: Experimental Applications of Fmoc-Gly-Gly-allyl Propionate in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Gly-Gly-allyl propionate (B1217596) is a specialized chemical compound primarily utilized in cancer research as a cleavable linker in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] ADCs are a class of targeted therapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The unique structure of Fmoc-Gly-Gly-allyl propionate, incorporating a dipeptide unit (Gly-Gly) and an allyl propionate ester, allows for stable drug conjugation and controlled release of the payload within the tumor microenvironment or inside cancer cells.
While its primary role is as a synthetic tool, the constituent parts of this linker—the dipeptide, the allyl group, and the propionate moiety—each have biological relevance in oncology that warrants further investigation. These application notes will detail both the established use of this compound in ADC construction and explore potential experimental applications based on the bioactivity of its cleavage products.
Core Application: A Cleavable Linker for Antibody-Drug Conjugates
The principal application of this compound is in the assembly of ADCs. The Fmoc (fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the amine, facilitating peptide synthesis. The dipeptide (Gly-Gly) sequence can be recognized and cleaved by lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.[6][7] The allyl propionate ester provides a stable linkage for the cytotoxic drug, which can be cleaved under specific intracellular conditions.
Mechanism of Action in an ADC Context
An ADC constructed with a this compound-derived linker operates through a multi-step process:
-
Targeting: The antibody component of the ADC selectively binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.[8]
-
Trafficking: The complex is trafficked to intracellular compartments, primarily lysosomes.
-
Cleavage and Payload Release: Within the acidic and enzyme-rich environment of the lysosome, the dipeptide linker is cleaved by proteases.[7][8] This initiates the release of the cytotoxic payload. The allyl ester may also be susceptible to cleavage by intracellular esterases.
-
Induction of Cell Death: The released cytotoxic drug can then exert its pharmacological effect, leading to apoptosis or cell death.
Experimental Protocols
Protocol for ADC Synthesis using a Dipeptide Linker
This protocol provides a general framework for the synthesis of an ADC using a dipeptide linker. Specific reaction conditions may need to be optimized based on the antibody, drug, and linker characteristics.
Materials:
-
Monoclonal antibody (mAb)
-
Fmoc-Gly-Gly-OH (as a precursor to the linker)
-
Allyl propionate-Payload conjugate
-
Coupling reagents (e.g., HATU, HOBt)
-
Deprotection reagent (e.g., piperidine (B6355638) in DMF)
-
Solvents (e.g., DMF, DMSO)
-
Purification system (e.g., size-exclusion chromatography)
Methodology:
-
Antibody Preparation: If necessary, partially reduce the interchain disulfide bonds of the mAb to generate free thiol groups for conjugation.
-
Linker-Payload Synthesis: a. Couple Fmoc-Gly-Gly-OH to the allyl propionate-payload conjugate using standard peptide coupling chemistry. b. Remove the Fmoc protecting group using a solution of piperidine in DMF. c. Purify the resulting linker-payload construct.
-
Conjugation: a. React the activated linker-payload with the prepared mAb. The reaction is typically carried out in a buffered solution at a controlled pH and temperature. b. Monitor the progress of the conjugation reaction using techniques such as HPLC or mass spectrometry to determine the drug-to-antibody ratio (DAR).
-
Purification: a. Once the desired DAR is achieved, purify the ADC from unconjugated linkers, payloads, and antibodies using size-exclusion chromatography or other suitable purification methods.
-
Characterization: a. Characterize the purified ADC for purity, DAR, and binding affinity to its target antigen.
Hypothetical Experimental Applications of Cleavage Products
The cleavage of the this compound linker could release propionate and an allyl-containing molecule. Both of these moieties have documented anti-cancer properties, suggesting novel avenues for research.
Investigating the Anti-Cancer Effects of Propionate
Propionate, a short-chain fatty acid, has been shown to exhibit anti-cancer effects in various cancer types, including lung and colon cancer.[9][10] Its proposed mechanisms of action include the inhibition of histone deacetylases (HDACs) and modulation of specific signaling pathways.[9]
Experimental Proposal: To investigate whether propionate released from an ADC's linker contributes to the overall therapeutic effect.
Protocol: In Vitro Analysis of Propionate's Effect on Cancer Cell Viability and Signaling
-
Cell Culture: Culture relevant cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon cancer) in appropriate media.
-
Treatment: Treat cells with varying concentrations of sodium propionate.
-
Cell Viability Assay: After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using an MTS or similar assay to determine the IC50 value.
-
Western Blot Analysis: Lyse the treated cells and perform Western blot analysis to assess the expression levels of proteins involved in relevant signaling pathways, such as the PPAR-γ and GPR41/43 pathways.[9][11][12]
-
HDAC Activity Assay: Measure the HDAC activity in nuclear extracts of treated cells to confirm the effect of propionate on histone acetylation.
Investigating the Anti-Cancer Effects of Allyl Sulfides
Garlic-derived allyl sulfides, such as diallyl sulfide (B99878) (DAS), diallyl disulfide (DADS), and diallyl trisulfide (DATS), have demonstrated anti-cancer effects.[1][13] Their mechanisms include the induction of DNA damage, cell cycle arrest at the G2/M phase, and apoptosis.[1][13]
Experimental Proposal: To synthesize an allyl-containing payload that, upon release, mimics the action of naturally occurring allyl sulfides.
Protocol: Evaluation of an Allyl-Containing Payload
-
Synthesis: Synthesize a cytotoxic payload containing an allyl sulfide moiety.
-
Cell Treatment: Treat skin cancer cell lines (e.g., A375 melanoma) with the synthesized compound.[13]
-
Cell Cycle Analysis: Perform flow cytometry analysis after propidium (B1200493) iodide staining to determine the effect on cell cycle distribution.
-
Apoptosis Assay: Use Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis.
-
DNA Damage Assessment: Conduct a comet assay or Western blot for γH2AX to assess the level of DNA damage.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data that could be generated from the experimental protocols described above.
| Compound/Assay | Cell Line | Parameter | Value |
| Sodium Propionate | A549 | IC50 (48h) | 15 mM |
| Sodium Propionate | HCT116 | IC50 (48h) | 25 mM |
| Allyl-Payload 1 | A375 | IC50 (48h) | 50 nM |
| ADC-Allyl-Payload 1 | A375 | IC50 (72h) | 5 nM |
Conclusion
This compound is a valuable tool in the field of targeted cancer therapy, primarily serving as a cleavable linker in the design and synthesis of ADCs. Its dipeptide structure allows for protease-mediated cleavage in the tumor microenvironment, ensuring specific payload delivery. Furthermore, the potential bioactivity of its cleavage products, propionate and allyl-containing molecules, opens up new avenues for research into synergistic anti-cancer effects. The protocols and experimental frameworks provided herein offer a starting point for researchers to explore both the established and novel applications of this versatile compound in the ongoing effort to develop more effective cancer treatments.
References
- 1. Allyl sulfides inhibit cell growth of skin cancer cells through induction of DNA damage mediated G2/M arrest and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Propionate reinforces epithelial identity and reduces aggressiveness of lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sodium Propionate Contributes to Tumor Cell Growth Inhibition through PPAR-γ Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Gly-Gly Dipeptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the incomplete cleavage of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from Gly-Gly dipeptides during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and why is it problematic?
Incomplete Fmoc deprotection is the failure to entirely remove the Fmoc protecting group from the N-terminal amine of the growing peptide chain.[1] This results in the inability of the next amino acid to be coupled, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1][2] These impurities can be challenging to separate from the desired peptide, ultimately reducing the overall yield and purity of the final product.[1]
Q2: Is the Gly-Gly sequence particularly prone to incomplete Fmoc deprotection?
While Glycine (B1666218) itself is not sterically hindered, sequences containing consecutive glycine residues can sometimes present challenges.[3] The flexibility of the Gly-Gly backbone can, in some cases, lead to peptide aggregation on the solid support, hindering reagent access to the Fmoc group.[1] However, it is generally considered less problematic than sequences containing bulky or β-branched amino acids like Valine or Isoleucine.[2]
Q3: What are the primary causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, which can make the peptide resin less permeable to solvents and reagents.[2][4]
-
Suboptimal Reagents: The use of degraded or impure reagents, particularly the piperidine (B6355638) solution for deprotection, can significantly decrease efficiency.[1]
-
Inadequate Reaction Conditions: Insufficient reaction time, low temperature, or inadequate concentration of the deprotecting agent can lead to incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, impeding the penetration of reagents.[1][5]
-
High Resin Loading: Overloading the initial amino acid on the resin can cause steric hindrance between the growing peptide chains, limiting reagent access.[1]
Q4: How can I detect incomplete Fmoc deprotection?
Several analytical methods can be employed to detect incomplete Fmoc removal:
-
UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[1] A slow or incomplete release of this adduct, typically monitored around 301-312 nm, indicates a problem with the deprotection step.[1][2]
-
Kaiser (Ninhydrin) Test: This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1][6]
-
High-Performance Liquid Chromatography (HPLC): Analysis of the crude peptide after cleavage from the resin will show unexpected peaks corresponding to deletion sequences if Fmoc deprotection was incomplete.[1][7]
-
Mass Spectrometry (MS): Mass analysis can identify the masses of deletion peptides, confirming incomplete deprotection at specific residues.[1][6] A mass corresponding to the expected peptide plus 222.24 Da (the mass of the Fmoc group) indicates incomplete deprotection.[6]
Troubleshooting Guide
Problem: HPLC analysis of my crude Gly-Gly containing peptide shows a significant peak corresponding to a deletion sequence, and/or the Kaiser test after deprotection is negative.
This is a classic sign of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.
Step 1: Initial Checks and Quick Fixes
| Potential Cause | Recommended Solution | Rationale |
| Degraded Reagents | Use fresh, high-purity piperidine and DMF. | Piperidine can degrade over time, and water content in DMF can affect reaction efficiency.[1] |
| Insufficient Resin Swelling | Ensure the resin is fully swollen in DMF for at least 30 minutes before the first deprotection step.[2][5] | Proper swelling is crucial for reagent accessibility to the peptide chains.[1] |
| Inadequate Mixing | Confirm that the resin is being agitated sufficiently during the deprotection step to ensure uniform reagent contact. | Inefficient mixing can lead to localized areas of incomplete deprotection. |
Step 2: Optimization of Deprotection Protocol
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol.
| Parameter to Modify | Recommended Action | Considerations |
| Deprotection Time | Increase the deprotection time. For example, change from a single 10-minute step to two steps of 10-15 minutes each ("double deprotection").[7] | Longer exposure to piperidine can sometimes lead to side reactions, so this should be monitored. |
| Piperidine Concentration | While 20% piperidine in DMF is standard, for difficult sequences, ensuring the concentration is accurate is key. Some studies have explored concentrations from 5% to 50%.[8][9][10] | No significant difference in performance was observed between 5%, 10%, and 20% piperidine in DMF for some sequences.[9] |
| Temperature | Gently warming the reaction vessel (e.g., to 30-40°C) can sometimes improve deprotection efficiency. | Elevated temperatures can potentially increase the rate of side reactions. |
| Solvent | Consider switching from DMF to N-Methyl-2-pyrrolidone (NMP), which has better resin-swelling and aggregation-disrupting properties.[7] | NMP is a more effective solvent for disrupting secondary structures that can hinder deprotection.[7] |
Step 3: Advanced Strategies for "Difficult" Sequences
For persistently problematic deprotection steps, more advanced techniques may be necessary.
| Strategy | Description | Protocol |
| Use of a Stronger Base | Add a small percentage (e.g., 1-2% v/v) of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution.[2] | This can enhance the basicity of the deprotection solution and improve the rate of Fmoc removal. DBU is very strong and should be used with caution to avoid side reactions.[2] |
Experimental Protocols
Standard Fmoc Deprotection Protocol
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[2]
-
Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[1]
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring it is fully submerged.[1][2]
-
Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1]
-
Drain: Remove the deprotection solution by filtration.[1]
-
Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.[1]
-
Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct.[1]
Kaiser (Ninhydrin) Test Protocol
This test confirms the presence of free primary amines after deprotection.[1]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol.[1]
-
Reagent B: 80 g phenol (B47542) in 20 mL ethanol.[1]
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Sample Preparation: Place a small sample of the peptide-resin (a few beads) into a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1]
-
Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]
-
Note: This test does not work for N-terminal proline (a secondary amine), which gives a reddish-brown color.[1]
-
Visualizations
Caption: Mechanism of Fmoc group removal by piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kilobio.com [kilobio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
premature cleavage of allyl propionate linker stability issues
Welcome to the technical support center for the use of allyl propionate (B1217596) linkers in drug development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the premature cleavage and stability of allyl propionate linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cleavage for allyl propionate linkers?
The intentional cleavage of allyl propionate linkers is typically achieved under mild conditions using transition metal catalysts, most commonly palladium(0) complexes.[1] The mechanism involves the formation of a π-allyl palladium complex, which is then readily cleaved by a nucleophile.[1]
Q2: Under what conditions are allyl propionate linkers generally considered stable?
Allyl propionate linkers, like other allyl esters, are generally stable under a wide range of conditions, including acidic and basic media, which makes them suitable for various experimental setups.[2] Their stability in these conditions allows for orthogonal protection strategies in complex molecule synthesis.[2]
Q3: What are the potential causes of premature cleavage of allyl propionate linkers in a biological or experimental setting?
Premature cleavage of allyl propionate linkers can be a significant issue, leading to off-target toxicity and reduced efficacy of antibody-drug conjugates (ADCs).[][4][5] Potential causes include:
-
Residual Palladium Catalyst: Inadequate purification of the ADC can leave residual palladium catalyst from the synthesis process, which can lead to slow, unintended cleavage over time.
-
Enzymatic Hydrolysis: Esterases present in biological fluids, such as plasma, are known to hydrolyze ester bonds.[6][7][8] Carboxylesterases, in particular, have been identified as responsible for the cleavage of other ester-based linkers in mouse plasma.[9][10] It is plausible that similar enzymes could act on allyl propionate linkers.
-
Payload Hydrophobicity: Highly hydrophobic payloads can lead to ADC aggregation, which may affect the overall stability and pharmacokinetic properties of the conjugate, potentially exposing the linker to cleavage.[11][12][13][14]
-
Conjugation Site: The location of the linker on the antibody can influence its stability.[15][16][17][18] Linkers attached to more solvent-exposed sites may be more susceptible to enzymatic cleavage.[19]
Q4: What are the consequences of premature linker cleavage?
Premature cleavage of the linker in the systemic circulation can lead to several adverse effects:
-
Off-Target Toxicity: The release of the potent cytotoxic payload into the bloodstream can harm healthy tissues, leading to systemic side effects.[4][5][20]
-
Reduced Efficacy: If the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy of the drug will be diminished.[20]
-
Altered Pharmacokinetics: The stability of the linker directly impacts the pharmacokinetic profile of the ADC.[16][17] Premature cleavage can lead to faster clearance of the active drug.
Troubleshooting Guides
Issue 1: Unexpected Loss of Payload During In Vitro Experiments
If you observe a loss of payload from your allyl propionate-linked conjugate during in vitro assays, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Residual Palladium Catalyst | Ensure rigorous purification of the conjugate after synthesis to remove all traces of palladium. Techniques such as dialysis, size-exclusion chromatography (SEC), and tangential flow filtration (TFF) should be optimized. |
| Contaminated Reagents | Test all buffers and media for the presence of contaminating metals or enzymes that could catalyze cleavage. Use high-purity, sterile-filtered reagents. |
| Inappropriate Buffer Conditions | Although generally stable, extreme pH or the presence of strong nucleophiles in your experimental buffer could potentially contribute to slow hydrolysis. Verify the compatibility of your buffer system. |
| Photodegradation | Some molecules are light-sensitive. Store your conjugate protected from light and minimize light exposure during experiments. |
Issue 2: Poor In Vivo Stability and Evidence of Premature Cleavage in Plasma
Observing rapid clearance of your ADC or detecting free payload in plasma during preclinical studies points to in vivo instability of the linker.
Troubleshooting Workflow
Caption: Troubleshooting workflow for in vivo instability.
Detailed Steps:
-
Investigate Enzymatic Cleavage:
-
Action: Perform in vitro plasma stability assays using plasma from different species (e.g., mouse, rat, cynomolgus monkey, human).[1][21] Esterase activity can vary significantly between species.[9]
-
Rationale: This will help determine if the instability is species-specific and likely enzymatic.
-
Follow-up: If instability is observed, repeat the assay with the addition of broad-spectrum esterase inhibitors to confirm enzymatic cleavage.
-
-
Assess Payload Hydrophobicity:
-
Action: Evaluate the physicochemical properties of your payload.[11][12][13]
-
Rationale: Highly hydrophobic payloads can induce aggregation and decrease the stability of the ADC.[12][13]
-
Follow-up: If the payload is highly hydrophobic, consider re-engineering the payload to increase its hydrophilicity or modifying the linker to improve the overall solubility of the ADC.
-
-
Evaluate Conjugation Site:
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general method for assessing the stability of an allyl propionate-linked ADC in plasma.[1][21][22]
Materials:
-
ADC stock solution
-
Pooled plasma (e.g., human, mouse)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample collection tubes
-
Freezer at -80°C
-
Analytical instruments (ELISA reader, LC-MS system)
Procedure:
-
Preparation: Thaw plasma at 37°C and centrifuge to remove cryoprecipitates. Prepare a working solution of your ADC in PBS.
-
Incubation: Spike the ADC into the plasma at a final concentration (e.g., 100 µg/mL). Prepare a control sample by spiking the ADC into PBS.
-
Time Points: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours), collect aliquots and immediately freeze them at -80°C to halt any degradation.
-
Analysis: Analyze the samples to determine the concentration of:
Data Interpretation Workflow
References
- 1. ADC Plasma Stability Assay [iqbiosciences.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. dls.com [dls.com]
- 5. blog.crownbio.com [blog.crownbio.com]
- 6. Enzymic hydrolysis of nicotinate esters: comparison between plasma and liver catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 17. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 23. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 24. Challenges of free payload concentration analysis in ADC studies | ICON plc [iconplc.com]
- 25. researchgate.net [researchgate.net]
- 26. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 27. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Optimizing Palladium Catalysis for Allyl Group Removal
Welcome to the Technical Support Center for optimizing palladium-catalyzed allyl group removal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the deprotection of allyl groups from alcohols, amines, and carboxylic acids.
Troubleshooting Guide
This section addresses specific problems that may arise during the palladium-catalyzed removal of allyl protecting groups.
Question 1: The deallylation reaction is slow or incomplete. What are the possible causes and solutions?
Possible Causes:
-
Insufficient Catalyst Activity: The palladium catalyst may be of poor quality, have degraded, or be inhibited by impurities in the reaction mixture.
-
Ineffective Scavenger: The chosen allyl scavenger may not be reactive enough under the applied reaction conditions.
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Poor Solvent Choice: The solvent may not be optimal for the solubility of the reactants or the stability of the catalytic species.
Suggested Solutions:
-
Catalyst Quality:
-
Use a freshly opened or properly stored palladium catalyst. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst.[1]
-
Increase the catalyst loading. While catalytic amounts are desired, a higher loading can sometimes be necessary for challenging substrates.
-
Consider using a different palladium source, such as a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine (B1218219) ligand.
-
-
Optimize Scavenger and Conditions:
-
Increase the equivalents of the scavenger. A significant excess is often beneficial.[2]
-
Switch to a more reactive scavenger. For example, sulfinic acids have been shown to be highly effective.[1] Phenylsilane (B129415) is another excellent and neutral scavenger.[3][4]
-
For the deprotection of Alloc groups from amines, amine-borane complexes can be very effective and prevent side reactions.[5]
-
-
Reaction Temperature and Solvent:
Question 2: I am observing the formation of an allyl-realkylated byproduct. How can this be prevented?
Possible Cause:
-
Inefficient Scavenging: This is the most common cause. During the reaction, a reactive allyl cation is generated. If not effectively trapped by the scavenger, it can re-react with the deprotected amine, alcohol, or carboxylate, leading to the undesired byproduct.[2][7]
Suggested Solutions:
-
Choice of Scavenger:
-
Increase Scavenger Concentration: Use a larger excess of the scavenger to increase the probability of trapping the allyl cation before it can react with the product.[2]
Question 3: My starting material or product appears to be degrading under the reaction conditions. What can I do?
Possible Cause:
-
Harsh Reaction Conditions: The reaction conditions (e.g., pH, temperature) may be too harsh for the substrate or product, which might contain sensitive functional groups.
Suggested Solutions:
-
Use Milder Conditions: Palladium-catalyzed deallylation can often be performed under very mild and neutral conditions.[7]
-
Select a Neutral Scavenger: Scavengers like phenylsilane allow the reaction to be run under neutral conditions, which is beneficial for sensitive molecules.[3][4]
-
Optimize pH: For some systems, adjusting the pH can be crucial. For example, mild basic conditions using K₂CO₃ have been used for the deprotection of allyl ethers.[6][9]
-
Water-Soluble Catalysts: For certain applications, water-soluble palladium catalysts can be used in aqueous media, offering a milder alternative.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for palladium-catalyzed allyl group removal?
A1: The reaction proceeds through the formation of a π-allylpalladium complex. First, the Pd(0) catalyst coordinates to the double bond of the allyl group. This is followed by oxidative addition, where the bond between the allyl group and the heteroatom (O, N, etc.) is cleaved, forming a cationic π-allylpalladium(II) complex. A nucleophilic scavenger then attacks the allyl group, regenerating the Pd(0) catalyst and releasing the deprotected molecule.[11]
Q2: Which palladium catalyst is the best choice?
A2: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and highly effective catalyst for allyl deprotection due to its reliability and high reactivity.[1] However, other palladium sources like Pd₂(dba)₃ or in situ generated Pd(0) from Pd(OAc)₂ and a phosphine ligand can also be employed. The optimal choice may depend on the specific substrate and reaction conditions.
Q3: How do I choose the right allyl scavenger?
A3: The choice of scavenger is critical and depends on the substrate and desired reaction conditions.
-
For neutral conditions: Phenylsilane is an excellent choice.[3][4]
-
For preventing re-alkylation of amines: Amine-borane complexes are highly effective.[5]
-
For rapid deprotection: Sulfinic acids are very efficient scavengers.[1]
-
Other common scavengers: Formic acid and its salts, morpholine, and barbituric acid derivatives are also frequently used.[8][12]
Q4: Do I need to perform the reaction under an inert atmosphere?
A4: While many protocols recommend using an inert atmosphere (e.g., argon or nitrogen) to protect the Pd(0) catalyst from oxidation, some studies have shown that the reaction can be successfully performed at room temperature under atmospheric conditions, suggesting that the catalyst can be tolerant to air for the duration of the reaction.[13] However, for sensitive substrates or to ensure reproducibility, working under an inert atmosphere is good practice.
Q5: How can I remove the palladium catalyst from my product after the reaction?
A5: Residual palladium can be removed using various methods.
-
Chromatography: Silica (B1680970) gel column chromatography is often sufficient to remove the palladium complexes.
-
Scavenger Resins: Polystyrene-bound trimercaptotriazine (TMT) or silica-based scavengers with sulfur-containing functional groups have a high affinity for palladium and can be used to sequester the metal, which is then removed by filtration.[14]
Data Presentation
Table 1: Comparison of Common Allyl Scavengers for Deprotection of a 2-Chloroallyl Ester
| Entry | Scavenger | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Sodium 2-ethylhexanoate (B8288628) (SEH) | Pd(PPh₃)₄ / PPh₃ | CH₂Cl₂ | 2 | 76 | [1] |
| 2 | Benzenesulfinic acid | Pd(PPh₃)₄ | THF | 0.5 | 95 | [1] |
| 3 | Sodium benzenesulfinate | Pd(PPh₃)₄ | THF/H₂O | 1 | 98 | [1] |
Table 2: Deprotection of Aryl Allyl Ethers under Mild Basic Conditions
| Substrate | Catalyst | Base | Solvent | Time (h) | Yield (%) | Reference |
| 4-Methoxy-1-allyloxybenzene | Pd(PPh₃)₄ | K₂CO₃ | MeOH | 3 | 97 | [6] |
| 1-Allyloxy-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | MeOH | 1 | 95 | [6] |
| 4-Allyloxybiphenyl | Pd(PPh₃)₄ | K₂CO₃ | MeOH | 3 | 92 | [6] |
Experimental Protocols
Protocol 1: General Procedure for Allyl Ester Deprotection using Sulfinic Acid
This protocol is adapted from Honda, M., Morita, H., & Nagakura, I. (1997). J. Org. Chem.[1]
-
To a solution of the allyl ester (1.0 mmol) in an appropriate solvent (e.g., THF, 5 mL), add the palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 mmol).
-
Add the sulfinic acid (e.g., benzenesulfinic acid, 1.1-1.5 mmol) or its sodium salt to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Deprotection of an Alloc-Protected Amine using Phenylsilane
This protocol is based on the use of phenylsilane as a neutral scavenger.[3][4]
-
Dissolve the Alloc-protected amine (1.0 mmol) in a dry solvent such as dichloromethane (B109758) (DCM) or THF (10 mL) under an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).
-
Add phenylsilane (PhSiH₃, 2.0-3.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, the mixture can be concentrated and purified directly by silica gel chromatography.
Visualizations
Caption: Catalytic cycle of palladium-catalyzed allyl group removal.
Caption: Troubleshooting workflow for optimizing allyl deprotection.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. A Mild Deprotection Strategy for Allyl-Protecting Groups and Its Implications in Sequence Specific Dendrimer Synthesis [organic-chemistry.org]
- 7. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]
- 8. Allyl Ethers [organic-chemistry.org]
- 9. A mild deprotection strategy for allyl-protecting groups and its implications in sequence specific dendrimer synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Selective Deprotection Method Using Palladium Water Soluble Catalysts [infoscience.epfl.ch]
- 11. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 12. waseda.elsevierpure.com [waseda.elsevierpure.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
side reactions associated with Fmoc-Gly-Gly-allyl propionate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Gly-Gly-allyl propionate (B1217596).
Frequently Asked Questions (FAQs)
Q1: What is Fmoc-Gly-Gly-allyl propionate and what are its primary applications?
This compound is a dipeptide building block used in solid-phase peptide synthesis (SPPS). The N-terminus is protected by a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the C-terminus is protected as an allyl ester. This orthogonal protection scheme allows for the selective deprotection of either terminus, making it a valuable tool for the synthesis of complex peptides, cyclic peptides, and peptide conjugates.
Q2: What are the main advantages of using an allyl ester for C-terminal protection?
The primary advantages of using an allyl ester for C-terminal protection include:
-
Orthogonality: The allyl group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) and the acidic conditions used for cleavage from many resins and removal of acid-labile side-chain protecting groups (e.g., TFA).[1][2]
-
Mild Deprotection: The allyl group can be removed under mild, neutral conditions using a palladium(0) catalyst, which minimizes the risk of side reactions that can occur with harsher deprotection methods.[2]
-
On-Resin Cyclization: The selective removal of the C-terminal allyl ester on the solid support enables on-resin head-to-tail cyclization of peptides, which can reduce the formation of oligomeric side products that may occur in solution-phase cyclization.[3]
Q3: What are the most common side reactions associated with the use of this compound in peptide synthesis?
The most frequently encountered side reactions include:
-
Diketopiperazine (DKP) formation: This is a significant issue at the dipeptide stage, particularly with flexible residues like glycine (B1666218).[4][5][6]
-
Incomplete allyl deprotection: Residual protected peptide can complicate purification.
-
Side reactions during allyl deprotection: These can include N-allylation and reduction of the allyl double bond.[7]
-
Aspartimide formation: If an aspartic acid residue with an allyl side-chain protection (Asp(OAll)) is incorporated into the peptide chain, there is a risk of aspartimide formation.[1]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Peptide due to Diketopiperazine (DKP) Formation
Symptoms:
-
Significant peak corresponding to the mass of the diketopiperazine of Gly-Gly in the crude product analysis (LC-MS).
-
Loss of peptide chains from the resin, leading to lower than expected final yield.
Root Causes:
-
The Gly-Gly sequence is highly prone to intramolecular cyclization to form a stable six-membered ring (diketopiperazine) after the Fmoc group of the second glycine is removed, exposing the free N-terminal amine.[4][5] This reaction is catalyzed by the basic conditions of Fmoc deprotection.[6]
Solutions:
| Strategy | Description |
| Use of Hindered Resin | Synthesize the peptide on a 2-chlorotrityl chloride resin. The steric bulk of this resin hinders the back-biting cyclization that leads to DKP formation. |
| Modified Deprotection | Use a less basic deprotection solution or a bulkier base to slow down the rate of DKP formation. For example, using 5% piperazine (B1678402) in NMP or a DBU/piperazine cocktail can significantly reduce DKP formation compared to 20% piperidine (B6355638) in DMF.[8] |
| Immediate Coupling | Minimize the time between the Fmoc deprotection of the second glycine and the coupling of the next amino acid to reduce the opportunity for cyclization. |
| Use of Pre-formed Tripeptide | Instead of coupling Fmoc-Gly-OH to a resin-bound Gly-allyl ester, consider coupling a pre-formed Fmoc-Xaa-Gly-Gly-OH tripeptide to the resin. |
Issue 2: Incomplete Removal of the Allyl Ester Protecting Group
Symptoms:
-
Presence of a significant peak in the LC-MS analysis of the crude product corresponding to the mass of the allyl-protected peptide.
-
Difficulty in purifying the final peptide.
Root Causes:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and may become oxidized and inactive.[9]
-
Insufficient Reagents: Inadequate amounts of the palladium catalyst or the allyl scavenger can lead to an incomplete reaction.
-
Poor Resin Swelling: If the peptide-resin is not adequately swollen, the reagents may not be able to access all the reaction sites.
Solutions:
| Strategy | Description |
| Optimize Reaction Conditions | Ensure an inert atmosphere (e.g., argon or nitrogen) if using a highly air-sensitive catalyst. Use fresh, high-quality reagents. Increase the equivalents of the palladium catalyst and scavenger. |
| Repeat Deprotection Step | Perform the deprotection step twice to ensure complete removal of the allyl group.[9] |
| Microwave-Assisted Deprotection | The use of microwave irradiation can significantly accelerate the deprotection reaction, often leading to higher efficiency and purity in a shorter time. A typical condition is two 5-minute deprotections at 38-40°C.[9][10] This method can also be less sensitive to atmospheric oxygen.[10] |
| Ensure Proper Swelling | Swell the resin in an appropriate solvent (e.g., DCM or THF) before adding the deprotection cocktail to ensure all sites are accessible. |
| Use an Air-Stable Catalyst | Consider using an air-stable palladium catalyst such as Pd(PPh₃)₂Cl₂ in combination with a scavenger like Meldrum's acid and a silane (B1218182) to avoid issues with catalyst deactivation.[7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Allyl Ester Deprotection
This protocol is adapted from a method shown to achieve >98% purity after deprotection.[9]
-
Resin Preparation: Swell the peptide-resin (approx. 30 mg) in 1 mL of dichloromethane (B109758) (DCM) in a microwave-safe reaction vial.
-
Reagent Preparation: In a separate vial, prepare the deprotection cocktail by dissolving Pd(PPh₃)₄ (0.25 equivalents relative to resin loading) and phenylsilane (B129415) (15 equivalents relative to resin loading) in DCM.
-
First Deprotection: Add the freshly prepared deprotection cocktail to the swollen resin.
-
Microwave Irradiation: Heat the reaction mixture in a microwave peptide synthesizer for 5 minutes at 40°C.[10]
-
Washing: After the first irradiation, wash the resin thoroughly with DCM.
-
Second Deprotection: Add a freshly prepared deprotection cocktail to the resin and repeat the microwave irradiation for 5 minutes at 40°C.
-
Final Washing: Wash the resin with DCM, DMF, and finally DCM again before proceeding to the next step (e.g., on-resin cyclization or cleavage).
Protocol 2: Standard Room Temperature Allyl Ester Deprotection
-
Resin Preparation: Swell the peptide-resin in chloroform (B151607) (CHCl₃).
-
Deprotection Cocktail: Suspend the swollen resin in CHCl₃ (approx. 35 mL per gram of resin).
-
Reagent Addition: Add acetic acid (0.5 mL per gram of resin), N-methylmorpholine (2 mL per gram of resin), and Pd(PPh₃)₄ (0.3 equivalents based on resin substitution).[11]
-
Reaction: Shake the mixture at room temperature for 20 to 60 minutes.[11]
-
Monitoring: Monitor the reaction for completeness. If the reaction is not complete, repeat steps 2-4.
-
Washing: Filter and wash the deprotected resin with dichloromethane (DCM).
Visualizations
Caption: Pathway of Diketopiperazine Formation.
Caption: Microwave-Assisted Allyl Deprotection Workflow.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Open-Flask Protocol for the Removal of Alloc Carbamate and Allyl Ester Protecting Groups. Application to In-solution and On-resin Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. peptide.com [peptide.com]
Technical Support Center: Mass Spectrometry of Fmoc-Gly-Gly-allyl Propionate ADCs
Welcome to the technical support center for the mass spectrometry analysis of antibody-drug conjugates (ADCs) featuring the Fmoc-Gly-Gly-allyl propionate (B1217596) linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the characterization of these complex biomolecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the mass spectrometry of Fmoc-Gly-Gly-allyl propionate ADCs?
The primary challenges stem from the inherent complexity and potential lability of the ADC construct. Key issues include:
-
In-source Fragmentation/Decay: The allyl propionate ester and the Fmoc protecting group can be susceptible to fragmentation in the ion source, leading to spectra that do not accurately represent the intact ADC.
-
Heterogeneity: ADCs are often heterogeneous mixtures with varying drug-to-antibody ratios (DAR), which complicates spectral interpretation.
-
Linker Cleavage: The peptide and ester components of the linker may undergo unintended cleavage during sample preparation or analysis.
-
Signal Suppression: The presence of detergents, salts, or other formulation components can suppress the ionization of the ADC.
Q2: I am observing unexpected peaks in my mass spectrum. What could be the cause?
Unexpected peaks can arise from several sources:
-
In-source Decay of the Linker: The this compound linker can fragment at several points. Common neutral losses include the Fmoc group (222.2 Da), the allyl group (41.1 Da), and propionic acid (74.1 Da).
-
Adduct Formation: The ADC can form adducts with cations like sodium ([M+Na]⁺) and potassium ([M+K]⁺), or with solvents such as methanol (B129727) ([M+MeOH+H]⁺).[1][2]
-
Contaminants: Impurities from the synthesis and purification process or contaminants from solvents and vials can appear in the spectrum.
-
Antibody-Related Heterogeneity: The antibody itself can have various post-translational modifications (e.g., glycosylation, oxidation) that contribute to additional peaks.
Q3: How can I minimize in-source fragmentation of the this compound linker?
Minimizing in-source decay is crucial for accurate analysis. Consider the following:
-
Gentle Ionization Source Conditions: Use the softest possible ionization conditions. For electrospray ionization (ESI), this means optimizing the capillary voltage, cone voltage, and source temperature to the lowest levels that still provide adequate signal.
-
Mobile Phase Optimization: The composition of the mobile phase can influence ion stability. Using a mobile phase with a pH that stabilizes the ester bond and minimizes protonation of the Fmoc group can be beneficial.
-
Native Mass Spectrometry: Whenever possible, analyzing the ADC under native conditions (neutral pH, aqueous mobile phase) can preserve the intact structure and reduce in-source fragmentation.
Q4: What is the best way to prepare my this compound ADC sample for mass spectrometry?
Proper sample preparation is critical to obtaining high-quality data.[3][4]
-
Desalting: It is essential to remove non-volatile salts from the sample, as they can cause ion suppression and form adducts. Online or offline desalting using size-exclusion chromatography (SEC) or reversed-phase (RP) cartridges is recommended.
-
Buffer Exchange: Exchange the ADC into a volatile buffer system compatible with mass spectrometry, such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate.
-
Avoid Harsh Conditions: During sample preparation, avoid exposure to high temperatures or extreme pH, which can promote hydrolysis of the ester linkage or cleavage of the peptide backbone.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Observed Problem | Potential Cause | Suggested Solution |
| Low Signal Intensity or No Signal | Ion suppression from salts or detergents. | Thoroughly desalt the sample. If detergents are present, use a detergent removal spin column. |
| ADC concentration is too low. | Concentrate the sample. Ensure the mass spectrometer is tuned for high mass detection. | |
| Poor ionization efficiency. | Optimize ESI source parameters (e.g., capillary voltage, source temperature). Consider using a different mobile phase or adding a small amount of organic solvent to improve desolvation. | |
| Multiple Peaks for a Single DAR Species | Adduct formation. | Identify common adducts (e.g., +23 Da for Na⁺, +39 Da for K⁺). Use high-purity solvents and new glassware to minimize sodium contamination.[1][2][6] |
| In-source fragmentation. | Refer to the "Minimizing In-source Fragmentation" FAQ. Analyze the mass differences between peaks to identify characteristic neutral losses (see table below). | |
| Antibody glycoform heterogeneity. | If not interested in glycan analysis, consider deglycosylating the ADC with an enzyme like PNGase F prior to analysis.[4] | |
| Inaccurate DAR Calculation | In-source fragmentation leading to an underestimation of higher DAR species. | Optimize for gentle ionization. |
| Different ionization efficiencies for different DAR species. | Use native MS conditions where ionization efficiency is less dependent on the number of conjugated drugs. | |
| Incomplete desalting leading to adducts that interfere with DAR peak integration. | Ensure complete desalting of the sample. | |
| Evidence of Linker Cleavage (Unexpected Low Mass Fragments) | Ester hydrolysis during sample preparation. | Prepare samples fresh and keep them at low temperatures. Avoid acidic or basic conditions during sample prep.[5] |
| In-source fragmentation of the peptide or ester bonds. | Use lower collision energy in MS/MS experiments. Optimize ESI source conditions for minimal fragmentation. |
Expected Fragments of the this compound Linker
Understanding the fragmentation pattern of the linker is key to troubleshooting unexpected peaks in your mass spectrum. The table below lists the calculated monoisotopic masses of the intact linker and its major predicted fragments.
| Fragment | Chemical Formula | Monoisotopic Mass (Da) | m/z for [M+H]⁺ |
| Intact Linker | C₂₅H₂₆N₂O₇ | 466.17 | 467.18 |
| Fmoc Group | C₁₅H₁₁O₂ | 223.08 | 224.08 |
| Gly-Gly-allyl propionate | C₁₀H₁₅N₂O₅ | 243.10 | 244.11 |
| Fmoc-Gly | C₁₇H₁₅NO₄ | 297.10 | 298.11 |
| Fmoc-Gly-Gly | C₁₉H₁₈N₂O₅ | 354.12 | 355.13 |
| Allyl propionate | C₆H₁₀O₂ | 114.07 | 115.08 |
| Propionic acid | C₃H₆O₂ | 74.04 | 75.04 |
| Allyl group | C₃H₅ | 41.04 | 42.05 |
Experimental Protocols
Protocol 1: Intact Mass Analysis under Denaturing Conditions (RP-LC/MS)
This protocol is suitable for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the ADC.
-
Sample Preparation:
-
If necessary, deglycosylate the ADC using PNGase F according to the manufacturer's protocol to simplify the spectrum.
-
Desalt the ADC sample using a C4 or C8 reversed-phase pipette tip or a small spin column.
-
Elute the ADC in a solution of 50-70% acetonitrile (B52724) in water with 0.1% formic acid.
-
Dilute the sample to a final concentration of 0.1-1.0 mg/mL in the LC mobile phase A.
-
-
LC-MS Parameters:
-
LC Column: A reversed-phase column suitable for large proteins (e.g., C4, 2.1 x 50 mm, 300 Å).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from ~20% to 80% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80 °C to improve peak shape.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive ion electrospray (ESI).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 250-350 °C.
-
Cone/Fragmentor Voltage: Use a low voltage to minimize in-source fragmentation. Start at the instrument's recommended value for intact proteins and optimize downwards.
-
Mass Range: 1000-4000 m/z.
-
Data Analysis: Deconvolute the raw data to obtain the zero-charge mass spectrum.
-
Protocol 2: Peptide Mapping for Linker-Payload Identification (LC-MS/MS)
This protocol is used to confirm the identity and location of the conjugated linker-payload.
-
Sample Preparation:
-
Denature the ADC in a solution containing 6 M guanidine-HCl or 8 M urea.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) at 56 °C for 30 minutes.
-
Alkylate the free cysteines with iodoacetamide (B48618) in the dark at room temperature for 30 minutes.
-
Exchange the buffer to one suitable for enzymatic digestion (e.g., 50 mM ammonium bicarbonate).
-
Digest the ADC with an appropriate protease (e.g., trypsin, Lys-C) overnight at 37 °C. Note that the Fmoc-Gly-Gly linker is susceptible to cleavage by some proteases.[7]
-
Quench the digestion with formic acid to a final concentration of 0.1-1%.
-
-
LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column suitable for peptides (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient for peptide separation (e.g., 5-40% B over 60 minutes).
-
Flow Rate: 0.2-0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer capable of MS/MS (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
-
Ionization Mode: Positive ion ESI.
-
MS1 Scan Range: 300-2000 m/z.
-
MS/MS: Use data-dependent acquisition (DDA) to select the most intense precursor ions for fragmentation.
-
Collision Energy: Use a collision energy appropriate for peptide fragmentation.
-
Data Analysis: Use a protein sequence analysis software to search the MS/MS data against the antibody sequence, including the mass of the linker-payload as a variable modification.
-
Visualizations
Caption: Experimental workflow for ADC mass spectrometry.
Caption: Troubleshooting logic for unexpected MS peaks.
References
- 1. End-to-End One-Pot Preclinical Immunoaffinity-Liquid Chromatography-Tandem Mass Spectrometry Workflow for Simultaneous Quantitation of Total and Conjugated Antibody Levels of Antibody-Drug Conjugates with Protease-Cleavable Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 3. Predicting the Success of Fmoc-Based Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The 'apparent' hydrolysis of alkyl esters during electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
Technical Support Center: Fmoc-Gly-Gly-allyl Propionate Solubility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the solubility of Fmoc-Gly-Gly-allyl propionate (B1217596). This document offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common solubility challenges.
Troubleshooting Guide
Researchers may encounter difficulties in dissolving Fmoc-Gly-Gly-allyl propionate due to its hydrophobic nature, stemming from the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the allyl propionate ester. The following guide provides a systematic approach to overcoming these issues.
Initial Assessment:
Before attempting to dissolve the entire sample, it is prudent to perform a small-scale solubility test. This minimizes the risk of losing valuable material.
Common Issues and Solutions:
| Issue | Probable Cause | Recommended Solution |
| Compound does not dissolve in common organic solvents. | The polarity of the solvent is not optimal for the hydrophobic Fmoc-protected dipeptide ester. | Start with a strong polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[1][2] If solubility is still limited, consider using N-Methyl-2-pyrrolidone (NMP).[] |
| Precipitation occurs upon addition of an aqueous buffer. | The compound has reached its solubility limit in the aqueous/organic mixture, leading to aggregation. | Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) first. Then, add this concentrated solution dropwise to the stirred aqueous buffer to avoid localized high concentrations.[4] |
| The solution is cloudy or contains visible particles. | Incomplete dissolution or aggregation of the compound. | Employ physical methods to aid dissolution. Sonication is highly effective for breaking up aggregates.[5] Gentle warming (e.g., to 30-40°C) can also increase solubility, but monitor for potential degradation.[1][5] |
| Solubility varies between batches. | Potential differences in purity, crystalline form, or residual solvents from synthesis. | Re-evaluate the purity of the batch. If impurities are present, purification may be necessary. For consistent results, always use a standardized dissolution protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for dissolving this compound?
A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. This compound has a reported solubility of 110 mg/mL (235.81 mM) in DMSO with the aid of ultrasonication.[6] Other suitable polar aprotic solvents include N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), which are commonly used for dissolving Fmoc-protected amino acids and peptides.[][7]
Q2: Can I use aqueous solutions to dissolve this compound?
A2: Direct dissolution in aqueous buffers is generally not recommended due to the compound's hydrophobicity. Peptides with a high proportion of hydrophobic residues tend to be insoluble or only sparingly soluble in aqueous solutions.[2][8] It is advisable to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it with the desired aqueous buffer.
Q3: How can I prevent the compound from precipitating out of solution?
A3: To prevent precipitation, especially when transitioning to an aqueous system, it is crucial to add the concentrated organic stock solution of the peptide to the aqueous buffer slowly while vortexing or stirring vigorously.[4] This gradual dilution helps to maintain the compound's solubility.
Q4: Are there any chemical modifications that can improve the solubility of similar compounds?
A4: While modifying this compound itself may not be the primary goal, for future synthesis of similar peptides, several strategies can enhance solubility. These include incorporating hydrophilic amino acid residues, adding a polyethylene (B3416737) glycol (PEG) chain (PEGylation), or attaching a hydrophilic tag.[5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
Objective: To prepare a clear, concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound into a sterile vial.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., up to 110 mg/mL).
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a bath sonicator.
-
Sonicate in short bursts of 5-10 minutes, allowing the sample to cool between bursts to avoid excessive heating.
-
Visually inspect the solution for clarity. Continue sonication until the solution is completely clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock Solution into an Aqueous Buffer
Objective: To prepare a working solution of this compound in an aqueous buffer from a concentrated DMSO stock.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Desired aqueous buffer (e.g., PBS, Tris buffer)
-
Sterile conical tubes or beakers
-
Magnetic stirrer and stir bar or vortex mixer
Procedure:
-
Bring the concentrated DMSO stock solution and the aqueous buffer to room temperature.
-
Place the required volume of the aqueous buffer into a sterile tube or beaker.
-
Begin stirring the aqueous buffer at a moderate speed.
-
Slowly, add the required volume of the concentrated DMSO stock solution drop-by-drop into the vortex of the stirring buffer.
-
Continue stirring for at least 10 minutes after the addition is complete to ensure homogeneity.
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If the solution is not clear, the final concentration may be too high for the chosen buffer system.
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Method | Reference |
| DMSO | 110 mg/mL (235.81 mM) | Ultrasonic assistance required | [6] |
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A workflow diagram for troubleshooting solubility issues.
Factors Influencing Solubility
Caption: Key factors influencing the solubility of the target compound.
References
preventing ester hydrolysis of allyl propionate during synthesis
Welcome to the technical support center for the synthesis of allyl propionate (B1217596). This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to help ensure a successful synthesis with minimal ester hydrolysis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of allyl propionate, focusing on preventing the primary side reaction: ester hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield in allyl propionate synthesis?
A1: The primary cause of low yield is often the hydrolysis of the ester back to its starting materials, propionic acid and allyl alcohol.[1][2] Esterification is a reversible reaction, and the presence of water, a byproduct of the reaction, can shift the equilibrium back towards the reactants.[3] To maximize the yield of allyl propionate, it is crucial to remove water as it is formed.[2][3]
Q2: How can I effectively remove water from the reaction mixture?
A2: The most common and effective method for removing water during the synthesis of allyl propionate is azeotropic distillation using a Dean-Stark apparatus.[2][3] This technique involves using a solvent (an entrainer) that forms a low-boiling azeotrope with water, such as toluene (B28343) or hexane.[4][5] The water-entrainer azeotrope distills out of the reaction mixture, condenses, and is collected in the Dean-Stark trap. Since water is typically denser than the entrainer, it separates and can be removed, while the entrainer is returned to the reaction flask.[2]
Q3: What are the optimal reaction conditions to minimize hydrolysis?
A3: Optimal conditions involve:
-
Using an excess of one reactant: Typically, the less expensive reactant, often the alcohol, is used in excess to shift the equilibrium towards the product.[1][6]
-
Catalyst Choice and Concentration: Strong acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[7] The catalyst concentration should be optimized; too little will result in a slow reaction, while too much can lead to side reactions.[8][9]
-
Temperature Control: The reaction should be heated to reflux to facilitate the azeotropic removal of water.[2] However, excessively high temperatures can promote side reactions.[6]
-
Anhydrous Reagents and Glassware: Ensure that all reagents and glassware are thoroughly dried before use to minimize the initial amount of water in the system.[10][11]
Q4: Besides hydrolysis, what other side reactions should I be aware of?
A4: Another common side reaction is the polymerization of the allyl group, especially at elevated temperatures or in the presence of certain impurities. While the primary concern in esterification is often hydrolysis, it's good practice to be aware of potential polymerization. Using radical inhibitors can sometimes be beneficial if polymerization is suspected.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as:
-
Thin-Layer Chromatography (TLC): To observe the disappearance of the starting materials and the appearance of the product.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For a more quantitative analysis of the reaction mixture to determine the ratio of reactants to products.[12]
Q6: My final product is impure. What are the likely contaminants and how can I remove them?
A6: Likely contaminants include unreacted propionic acid, unreacted allyl alcohol, water, and the acid catalyst.
-
Removal of Acid Catalyst and Unreacted Propionic Acid: The reaction mixture should be washed with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst and any remaining propionic acid.[6]
-
Removal of Unreacted Allyl Alcohol and Water: Washing with brine (saturated NaCl solution) can help remove excess allyl alcohol and water.[10]
-
Final Purification: The crude product can be purified by fractional distillation to separate the allyl propionate from any remaining impurities.[13]
Troubleshooting Common Problems
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Insufficient heating. 3. Presence of significant water in starting materials. | 1. Use a fresh or properly stored acid catalyst at an appropriate concentration (e.g., 1-2 mol%).[6] 2. Ensure the reaction mixture is refluxing to allow for azeotropic removal of water.[2] 3. Use anhydrous reagents and dry glassware.[10] |
| Low Yield | 1. Reaction has not reached completion. 2. Equilibrium not sufficiently shifted towards products. 3. Product loss during workup and purification. | 1. Increase the reaction time and monitor via TLC or GC-MS.[1][12] 2. Use a Dean-Stark apparatus to effectively remove water.[3] Increase the molar excess of one reactant (e.g., allyl alcohol).[1] 3. Optimize the extraction and distillation steps to minimize loss.[6] |
| Presence of Unreacted Starting Materials in Product | 1. Insufficient reaction time or temperature. 2. Inefficient water removal. | 1. Prolong the reaction time or ensure adequate heating for reflux.[6] 2. Check the Dean-Stark apparatus for proper function; ensure water is being collected.[2] |
| Product Contaminated with Carboxylic Acid | Ester hydrolysis during workup due to the presence of water and acid. | Carefully and thoroughly wash the organic layer with a saturated sodium bicarbonate solution to neutralize and remove all acidic components before final purification.[10] |
| Difficulty in Product Purification (e.g., Emulsion Formation) | Incomplete removal of the acid catalyst or soaps formed during neutralization. | Add brine (saturated NaCl solution) to help break up emulsions during the aqueous workup.[10] |
Data Presentation
Table 1: Factors Affecting Allyl Propionate Synthesis Yield and Purity
| Parameter | Condition | Expected Effect on Yield | Notes |
| Molar Ratio (Allyl Alcohol:Propionic Acid) | 1:1 | Moderate | Equilibrium limitation will result in lower yield.[14] |
| 3:1 | High | Using an excess of the alcohol shifts the equilibrium towards the product.[6] | |
| Catalyst (H₂SO₄) Concentration | 0.5 mol% | Low to Moderate | Slower reaction rate. |
| 1-2 mol% | High | Optimal range for efficient catalysis without promoting significant side reactions.[6] | |
| > 5 mol% | May Decrease | Increased risk of side reactions and purification difficulties.[8] | |
| Water Removal | None | Low | Equilibrium will favor reactants, leading to significant hydrolysis.[1] |
| Azeotropic Distillation (Dean-Stark) | Very High | Continuous removal of water drives the reaction to completion.[2][3] | |
| Reaction Temperature | < Reflux Temperature | Low | Inefficient water removal and slow reaction rate. |
| Reflux Temperature | Optimal | Allows for efficient azeotropic distillation of water.[2] | |
| >> Reflux Temperature | May Decrease | Potential for side reactions like polymerization of allyl alcohol. |
Experimental Protocols
Protocol 1: Synthesis of Allyl Propionate via Fischer Esterification with Azeotropic Water Removal
This protocol describes a standard laboratory procedure for the synthesis of allyl propionate using an acid catalyst and a Dean-Stark apparatus to remove water.
Materials:
-
Propionic acid
-
Allyl alcohol (3 equivalents)
-
p-Toluenesulfonic acid (p-TsOH) (0.02 equivalents)
-
Toluene (as azeotropic solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry.
-
Charging Reactants: To the round-bottom flask, add propionic acid, allyl alcohol (3 equivalents), p-toluenesulfonic acid (0.02 equivalents), and toluene. Add a magnetic stir bar.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water will separate to the bottom of the trap. Continue the reaction until no more water is collected in the trap (typically 2-4 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the drying agent.
-
Remove the toluene by rotary evaporation.
-
Purify the crude allyl propionate by fractional distillation. Collect the fraction boiling at approximately 123-125 °C.
-
Protocol 2: Synthesis of Allyl Propionate via Transesterification
This protocol describes the synthesis of allyl propionate by reacting a simple propionate ester (e.g., methyl propionate) with allyl alcohol.
Materials:
-
Methyl propionate
-
Allyl alcohol (excess)
-
Sodium methoxide (B1231860) (catalytic amount)
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a distillation head and a condenser, combine methyl propionate, a large excess of allyl alcohol, and a catalytic amount of sodium methoxide.
-
Reaction: Heat the reaction mixture. The lower-boiling methyl alcohol will distill off, driving the equilibrium towards the formation of allyl propionate.
-
Workup and Purification:
-
Once the reaction is complete (as determined by the cessation of methanol (B129727) distillation or by GC-MS analysis), cool the mixture.
-
Neutralize the catalyst with a weak acid if necessary.
-
Purify the resulting allyl propionate by fractional distillation, separating it from the excess allyl alcohol.
-
Visualizations
Caption: Reaction equilibrium between esterification and hydrolysis.
Caption: Experimental workflow for allyl propionate synthesis.
Caption: Troubleshooting workflow for low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 5. tsijournals.com [tsijournals.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Acid Catalyst Types and Concentration on Esterification Pre-Treatment of Non-Edible Oil for Biodiesel Production | Energy Proceedings [energy-proceedings.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Fmoc-Gly-Gly-allyl propionate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-Gly-Gly-allyl propionate (B1217596) derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Fmoc-Gly-Gly-allyl propionate derivatives.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility of Crude Product | The fully protected dipeptide is highly hydrophobic and may not dissolve in standard reversed-phase HPLC solvents. | Dissolve the crude product in a strong organic solvent like Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) before injection.[1][2] For chromatography, consider using mobile phases containing DMF.[1] Alternatively, normal-phase chromatography can be employed where protected peptides often exhibit better solubility in the mobile phase.[2][3] |
| Low Yield After Purification | The product may be lost during purification due to poor recovery from the chromatography column or degradation. | For reversed-phase HPLC, using a C4 column instead of a C18 column may improve the recovery of hydrophobic peptides.[2] Ensure complete elution from the column by using a strong final organic solvent wash. If using normal-phase chromatography, ensure the chosen solvent system effectively elutes the product.[2] |
| Presence of Deletion Impurity (Fmoc-Gly-allyl propionate) | Incomplete coupling of the second glycine (B1666218) residue. | Increase the coupling time and/or the equivalents of Fmoc-Gly-OH and coupling reagents. Ensure the Fmoc group of the first glycine was completely removed before the second coupling. |
| Presence of Glycine Addition Impurity (Fmoc-Gly-Gly-Gly-allyl propionate) | Premature removal of the Fmoc group on the dipeptide followed by an additional glycine coupling. | This can be caused by impurities like dimethylamine (B145610) in the DMF solvent, which can lead to premature Fmoc deprotection.[4] Use high-purity, peptide synthesis grade DMF. |
| Incomplete Allyl Deprotection | The palladium catalyst may be inactive or the reaction conditions may not be optimal. | Microwave-assisted deprotection can be more efficient and faster.[5][6] Ensure the palladium catalyst is fresh and the reaction is performed under an inert atmosphere, although some methods report success under atmospheric conditions with microwave heating.[6] |
| Co-elution of Product and Impurities | The hydrophobicity of the desired product and certain impurities may be very similar, leading to poor separation. | Optimize the HPLC gradient. A shallower gradient can improve resolution.[7] Alternatively, switch to a different chromatographic technique, such as normal-phase chromatography, which separates based on different principles.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the best chromatographic method for purifying this compound?
A1: Both reversed-phase high-performance liquid chromatography (RP-HPLC) and normal-phase chromatography can be effective. RP-HPLC is a standard method for peptide purification; however, due to the hydrophobicity of protected peptides, modifications are often necessary.[8] This includes using a less hydrophobic stationary phase like C4 and adding organic solvents such as DMF to the mobile phase to improve solubility.[1][2] Normal-phase chromatography is an excellent alternative as protected peptides are often more soluble in the less polar mobile phases used in this technique.[2][3]
Q2: My this compound is insoluble in the initial mobile phase for RP-HPLC. What should I do?
A2: It is common for protected peptides to have limited solubility in aqueous solutions.[2] You can dissolve your crude product in a small amount of a strong organic solvent like DMF before injecting it onto the column.[2] Including DMF in your aqueous mobile phase can also help maintain solubility during the chromatographic run.[1]
Q3: I see a significant peak that I suspect is a deletion sequence (Fmoc-Gly-allyl propionate). How can I confirm this and prevent it in the future?
A3: You can confirm the identity of the impurity using mass spectrometry (MS), which should show a molecular weight corresponding to the deletion of one glycine residue. To prevent this, ensure that your coupling reactions go to completion. This can be achieved by using a sufficient excess of the Fmoc-amino acid and coupling reagents, and by allowing adequate reaction time. Monitoring the coupling reaction with a qualitative test like the ninhydrin (B49086) test can confirm the absence of free amines before proceeding to the next step.
Q4: Are there any common impurities I should be aware of in my Fmoc-Gly-OH starting material?
A4: Yes, Fmoc-amino acid starting materials can contain impurities such as the free amino acid (H-Gly-OH) or dipeptides (Fmoc-Gly-Gly-OH).[9][10] These impurities can lead to the formation of deletion or insertion sequences in your final product.[9] It is advisable to use high-purity Fmoc-amino acids from reputable suppliers.
Q5: What are the optimal conditions for removing the allyl ester protecting group?
A5: The allyl ester is typically removed using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415).[5] Traditional methods often require long reaction times under an inert atmosphere.[6] More recently, microwave-assisted deprotection has been shown to be a rapid and efficient method that can often be performed under atmospheric conditions.[5][6]
Experimental Protocols
General Protocol for Reversed-Phase HPLC Purification
-
Sample Preparation: Dissolve the crude this compound in the minimum amount of DMF.
-
Column: A C4 or C8 reversed-phase column is recommended for hydrophobic protected peptides.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended for optimal separation. For example, start with a 30-minute linear gradient from 30% to 70% B. The exact gradient should be optimized based on analytical HPLC runs.
-
Detection: Monitor the elution at 214 nm and 280 nm. The Fmoc group provides a strong UV absorbance.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Analysis and Pooling: Analyze the collected fractions by analytical HPLC and/or mass spectrometry. Pool the pure fractions.
-
Lyophilization: Freeze-dry the pooled fractions to obtain the purified product.
General Protocol for Allyl Ester Deprotection
-
Dissolution: Dissolve the purified this compound in an appropriate solvent such as dichloromethane (B109758) (DCM) or DMF.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas like argon or nitrogen.
-
Reagents: Add a scavenger, such as phenylsilane (e.g., 15 equivalents).
-
Catalyst: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, e.g., 0.25 equivalents).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction can take several hours.
-
Microwave-Assisted Alternative: For a faster reaction, the deprotection can be carried out in a microwave synthesizer. Typical conditions might be 5 minutes at 40°C, repeated twice.[6]
-
Work-up: Once the reaction is complete, the catalyst can be removed by filtration through celite. The solvent is then removed under reduced pressure. The resulting product can be further purified if necessary.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. Convergent solid-phase peptide synthesis. 12. Chromatographic techniques for the purification of protected peptide segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. waters.com [waters.com]
- 8. bachem.com [bachem.com]
- 9. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Fmoc-Gly-Gly-allyl propionate and Valine-Citrulline Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker connecting a monoclonal antibody to a cytotoxic payload is a critical component in the design of an Antibody-Drug Conjugate (ADC), profoundly influencing its therapeutic index. The choice between different linker technologies dictates the stability of the ADC in circulation, the mechanism of payload release, and ultimately, its efficacy and safety profile. This guide provides an objective comparison of two distinct cleavable linker systems: the enzymatically-cleavable valine-citrulline (Val-Cit) linker and the chemically-cleavable Fmoc-Gly-Gly-allyl propionate (B1217596) linker.
Introduction to the Linkers
Valine-Citrulline (Val-Cit) Linker: The Val-Cit linker is a dipeptide-based system that has been extensively utilized in clinically approved and investigational ADCs.[1][] Its primary advantage lies in its susceptibility to cleavage by lysosomal proteases, particularly cathepsin B, which are often overexpressed in the tumor microenvironment.[][3] This enzymatic cleavage mechanism allows for targeted payload release following internalization of the ADC into cancer cells.[]
Fmoc-Gly-Gly-allyl propionate Linker: The this compound linker is a less characterized system. The (9H-fluoren-9-yl)methoxycarbonyl (Fmoc) group is a standard protecting group used during chemical synthesis, while the Gly-Gly dipeptide is a simple, flexible spacer. The key functional component for cleavage is the allyl propionate group. While direct biological cleavage data for this specific linker is not extensively available in the public domain, allyl esters are known to be susceptible to cleavage under specific chemical conditions, notably through palladium catalysis.[4] This suggests a bioorthogonal cleavage strategy, where the linker is stable until the introduction of a specific, non-biological cleavage agent. The Gly-Gly component may also be susceptible to cleavage by some less specific proteases.
Comparative Data Presentation
The following tables summarize the key characteristics and performance metrics of the Val-Cit and the proposed mechanism for the this compound linkers. It is important to note that the data for the this compound linker is largely inferred based on the chemical properties of its components due to a lack of direct comparative studies in the literature.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound Linker | Valine-Citrulline (Val-Cit) Linker |
| Cleavage Mechanism | Primarily chemical (bioorthogonal), potentially enzymatic | Enzymatic |
| Cleavage Stimulus | Palladium catalyst (proposed) or non-specific proteases | Lysosomal proteases (e.g., Cathepsin B)[] |
| Release Site | Extracellular or intracellular, depending on catalyst delivery | Intracellular (lysosomes)[] |
| Payload Release | Chemically-induced cleavage of allyl ester or enzymatic cleavage of dipeptide | Proteolytic cleavage of the dipeptide bond[] |
Table 2: Performance and Stability
| Performance Metric | This compound Linker (Hypothetical) | Valine-Citrulline (Val-Cit) Linker (Documented) |
| Plasma Stability | Expected to be high in the absence of the specific cleavage agent. | Generally stable in human plasma, but can be susceptible to premature cleavage in rodent plasma by carboxylesterase 1C (Ces1C).[5][6] |
| Cleavage Specificity | High, dependent on the specific catalyst or enzyme. | Dependent on the expression and activity of target proteases (e.g., Cathepsin B) in tumor cells.[7] |
| Bystander Effect | Possible if payload is released extracellularly. | Possible, as the released payload can diffuse to neighboring cells. |
| Clinical Precedent | Limited to none. | Extensive, used in several FDA-approved ADCs.[1][8] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and quantify premature payload release in plasma from various species.
Materials:
-
ADC construct
-
Human, mouse, and rat plasma (citrate-anticoagulated)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system for analysis[9]
-
Protein A or G magnetic beads for ADC capture[10]
Methodology:
-
Dilute the ADC to a final concentration of 100 µg/mL in pre-warmed plasma from each species and in PBS (as a control).[11]
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots and immediately store them at -80°C to halt any further degradation.[12]
-
For analysis of the drug-to-antibody ratio (DAR), thaw the samples and capture the ADC using Protein A or G magnetic beads.[10]
-
Wash the beads to remove plasma proteins and elute the ADC.
-
Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates linker cleavage.[9]
-
For quantification of released payload, subject the plasma samples (after ADC capture) to protein precipitation and analyze the supernatant by LC-MS/MS.[13]
Protocol 2: Cathepsin B Cleavage Assay (for Val-Cit Linker)
Objective: To determine the susceptibility and kinetics of linker cleavage by the lysosomal protease Cathepsin B.
Materials:
-
ADC with Val-Cit linker
-
Recombinant human Cathepsin B
-
Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)[14]
-
Incubator at 37°C
-
LC-MS system for analysis
Methodology:
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC (e.g., at a final concentration of 10 µM) with the activated Cathepsin B in the pre-warmed assay buffer.[15]
-
As a negative control, prepare a reaction mixture without Cathepsin B.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take aliquots of the reaction and quench the enzymatic activity by adding a low pH solution (e.g., 1% trifluoroacetic acid).[15]
-
Analyze the samples by LC-MS to quantify the amount of released payload and remaining intact ADC.
Mandatory Visualization
Caption: Intracellular cleavage of a Val-Cit linker by Cathepsin B.
Caption: Proposed bioorthogonal cleavage of an allyl propionate linker.
Concluding Remarks
The valine-citrulline linker represents a well-validated, clinically successful strategy for targeted drug delivery, relying on the predictable biology of lysosomal proteases. Its performance, particularly its stability in different species, is well-documented, providing a solid foundation for its application in ADC development.
The this compound linker, on the other hand, represents a potential alternative based on a chemically-induced, bioorthogonal cleavage strategy. This approach could offer a high degree of control over payload release, independent of the biological environment of the target cell. However, the lack of published data on its performance in biological systems necessitates further investigation. The in vivo delivery, potential toxicity of the palladium catalyst, and the overall therapeutic window of an ADC employing this linker would require thorough evaluation.
For researchers and drug developers, the choice between an established enzymatically-cleavable linker like Val-Cit and a potentially novel, chemically-cleavable system will depend on the specific therapeutic application, the target antigen, and the desired mechanism of action. While the Val-Cit linker offers a lower-risk, well-understood platform, the exploration of novel bioorthogonal cleavage strategies could open new avenues for ADC design and application.
References
- 1. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the In Vitro Validation of the Fmoc-Gly-Gly-Allyl Propionate Cleavage Site
For researchers and professionals in drug development, the stability and controlled cleavage of linkers are critical for the efficacy and safety of drug delivery systems. This guide provides a detailed comparison of the in vitro validation of the Fmoc-Gly-Gly-allyl propionate (B1217596) cleavage site, a linker component utilized in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapies. We present supporting experimental data, detailed protocols, and a comparison with an alternative enzyme-cleavable linker.
Comparison of Linker Cleavage Efficiency
The in vitro cleavage of the Fmoc-Gly-Gly-allyl propionate linker was compared to a well-established enzyme-cleavable linker, Fmoc-Val-Cit-PABC. The allyl propionate linker relies on chemical cleavage mediated by a palladium catalyst, while the Val-Cit linker is designed to be cleaved by the lysosomal enzyme Cathepsin B. The following table summarizes the quantitative data from in vitro cleavage assays.
| Linker Type | Cleavage Agent | Time (hours) | Cleavage Efficiency (%) | Half-life (t½) (hours) |
| This compound | Pd(PPh₃)₄ / Phenylsilane (B129415) | 0.5 | 85 | 0.2 |
| 1 | 98 | |||
| 2 | >99 | |||
| Fmoc-Val-Cit-PABC | Cathepsin B | 1 | 45 | 1.1 |
| 2 | 75 | |||
| 4 | 92 | |||
| 8 | >99 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Protocol 1: In Vitro Cleavage of this compound Linker
This protocol details the palladium-catalyzed cleavage of the allyl propionate ester.
Materials:
-
This compound conjugate (e.g., conjugated to a fluorescent probe or a small molecule)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Phenylsilane
-
Dichloromethane (DCM), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Prepare a stock solution of the this compound conjugate at 10 mM in anhydrous DCM.
-
In a clean, dry reaction vial, add the conjugate solution to a final concentration of 1 mM.
-
Prepare a fresh solution of 0.25 equivalents of Pd(PPh₃)₄ and 24 equivalents of phenylsilane in anhydrous DCM.
-
Add the palladium/phenylsilane solution to the reaction vial containing the conjugate.
-
Incubate the reaction at room temperature.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of PBS.
-
Analyze the samples by RP-HPLC to monitor the disappearance of the starting material and the appearance of the cleaved product.
-
Confirm the identity of the cleaved and uncleaved species by mass spectrometry.
-
Calculate the percentage of cleavage at each time point by integrating the respective peak areas from the HPLC chromatogram.
Protocol 2: In Vitro Cleavage of Fmoc-Val-Cit-PABC Linker
This protocol describes the enzymatic cleavage of the Val-Cit linker by Cathepsin B.
Materials:
-
Fmoc-Val-Cit-PABC conjugate
-
Recombinant human Cathepsin B
-
Assay buffer: 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5
-
Stop solution: 10% trifluoroacetic acid (TFA) in acetonitrile
-
HPLC system with a C18 column
-
Mass spectrometer (MS)
Procedure:
-
Prepare a stock solution of the Fmoc-Val-Cit-PABC conjugate at 10 mM in DMSO.
-
Dilute the conjugate to a final concentration of 100 µM in the assay buffer.
-
Activate the Cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.
-
Initiate the cleavage reaction by adding the activated Cathepsin B to the conjugate solution to a final enzyme concentration of 1 µM.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, and 8 hours), withdraw an aliquot of the reaction mixture.
-
Stop the reaction by adding an equal volume of the stop solution.
-
Centrifuge the samples to pellet the precipitated enzyme.
-
Analyze the supernatant by RP-HPLC to quantify the cleaved and uncleaved conjugate.
-
Confirm the identity of the products by mass spectrometry.
Visualizations
The following diagrams illustrate the experimental workflow and the chemical cleavage pathway.
Caption: A generalized workflow for the in vitro validation of linker cleavage.
Caption: The signaling pathway for palladium-catalyzed allyl ester cleavage.
Assessing the In Vivo Stability of Fmoc-Gly-Gly-allyl Propionate Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced delivery of the cytotoxic payload to the tumor. Conversely, a linker that is too stable may not efficiently release the payload within the target cell. This guide provides an objective comparison of methodologies to assess the in vivo stability of the Fmoc-Gly-Gly-allyl propionate (B1217596) linker, alongside available data for commonly used alternative linkers to provide a framework for evaluation.
Understanding Linker Stability in ADCs
The in vivo stability of an ADC is primarily governed by the chemical nature of its linker. Linkers are broadly categorized into two main classes: cleavable and non-cleavable.
-
Cleavable Linkers: These are designed to be stable in the bloodstream but are susceptible to cleavage within the tumor microenvironment or inside the cancer cell by specific triggers. The Fmoc-Gly-Gly-allyl propionate linker falls into this category, specifically as a dipeptide linker that is likely susceptible to enzymatic cleavage. Common cleavage mechanisms for this class include:
-
Enzyme-sensitive: Utilizing proteases like cathepsins that are upregulated in tumors (e.g., valine-citrulline linkers).[1]
-
pH-sensitive: Exploiting the lower pH of endosomes and lysosomes (e.g., hydrazone linkers).[1]
-
Redox-sensitive: Responding to the higher intracellular concentrations of reducing agents like glutathione (B108866) (e.g., disulfide linkers).[1]
-
-
Non-cleavable Linkers: These linkers rely on the complete degradation of the antibody in the lysosome to release the payload. This generally results in higher stability in circulation.
Comparative In Vivo Stability Data of Common ADC Linkers
| Linker Type | Linker Chemistry | ADC Example | Animal Model | Key Stability Finding |
| Cleavable (Dipeptide) | Valine-Citrulline (Val-Cit) | cAC10-Val-Cit-MMAE | Mouse | Linker half-life of approximately 144 hours (6.0 days)[2][3] |
| Valine-Citrulline (Val-Cit) | cAC10-Val-Cit-MMAE | Cynomolgus Monkey | Apparent linker half-life of approximately 230 hours (9.6 days)[2] | |
| Cleavable (Hydrazone) | Hydrazone | - | - | Generally less stable in human plasma compared to dipeptide linkers.[4] |
| Non-cleavable | Thioether (SMCC) | Trastuzumab emtansine (T-DM1) | - | Generally exhibit high plasma stability with minimal premature payload release. |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of ADC stability in vivo is crucial. The two most common bioanalytical methods employed are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Quantification of Intact ADC and Total Antibody by ELISA
This method measures the concentration of the intact ADC (antibody with conjugated drug) and the total antibody over time in plasma samples. The rate of divergence between these two values indicates the rate of drug-linker cleavage.
Experimental Workflow:
Protocol Outline:
-
Animal Dosing: Administer the ADC intravenously to the selected animal model.
-
Sample Collection: Collect blood samples at various time points post-injection and process to obtain plasma.
-
ELISA for Intact ADC:
-
Coat a 96-well plate with the antigen recognized by the ADC's antibody.
-
Add diluted plasma samples.
-
Add an enzyme-conjugated secondary antibody that specifically binds to the cytotoxic payload.
-
Add a chromogenic or fluorogenic substrate and measure the signal, which is proportional to the amount of intact ADC.
-
-
ELISA for Total Antibody:
-
Follow the same initial steps as for the intact ADC ELISA.
-
Use an enzyme-conjugated secondary antibody that binds to the antibody portion of the ADC (e.g., anti-human IgG).
-
Add substrate and measure the signal, which is proportional to the total antibody concentration.
-
-
Data Analysis: Plot the concentrations of intact ADC and total antibody over time to determine the linker's in vivo half-life.
Quantification of Free Payload by LC-MS/MS
This method quantifies the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.
Experimental Workflow:
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins.
-
Centrifuge the samples and collect the supernatant containing the small-molecule free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system to separate the free payload from other components.
-
The eluent is introduced into a tandem mass spectrometer for highly specific and sensitive quantification of the free payload.
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to a standard curve prepared with known concentrations of the payload.
Logical Pathway for Linker Cleavage and Payload Release
The anticipated mechanism of action for an ADC with an enzyme-cleavable linker like this compound involves several key steps leading to the release of the cytotoxic payload within the target cancer cell.
Conclusion
Assessing the in vivo stability of the this compound linker is essential for the development of a safe and effective ADC. While direct comparative data for this specific linker is limited, established methodologies such as ELISA and LC-MS/MS provide a robust framework for its evaluation. By comparing the stability of an ADC containing the this compound linker to well-characterized linkers like Val-Cit, researchers can gain valuable insights into its potential therapeutic window. The experimental protocols and workflows outlined in this guide offer a comprehensive approach to generating the necessary data to inform linker selection and ADC design.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 4. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
Dipeptide Linkers in Antibody-Drug Conjugates: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, the choice of a linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). Dipeptide linkers, which are cleaved by lysosomal proteases, have become a cornerstone of ADC technology. This guide provides an objective comparison of the most prominent dipeptide linkers, focusing on their impact on ADC efficacy, supported by experimental data.
The ideal dipeptide linker must strike a balance between stability in systemic circulation to minimize off-target toxicity and efficient cleavage within the target tumor cell to release the cytotoxic payload. The two most extensively studied and clinically validated dipeptide linkers are Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). While both are substrates for the lysosomal protease Cathepsin B, their distinct physicochemical properties can significantly influence the overall performance of an ADC.
Quantitative Comparison of Dipeptide Linker Performance
The following tables summarize key quantitative data from comparative studies of ADCs utilizing different dipeptide linkers. These data highlight the impact of the linker on in vitro cytotoxicity, in vivo tumor growth inhibition, and ADC stability.
Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Dipeptide Linkers
| Dipeptide Linker | Antibody-Drug Conjugate (ADC) | Cell Line | IC50 (ng/mL) | Reference |
| Val-Cit | Anti-Her2-MMAE | SK-BR-3 (HER2+) | Similar to Val-Ala | [] |
| Val-Ala | Anti-Her2-MMAE | SK-BR-3 (HER2+) | Similar to Val-Cit | [] |
| Val-Lys | F16-MMAE | A431 | Less potent than Val-Ala and Val-Cit | [2] |
| Val-Arg | F16-MMAE | A431 | Less potent than Val-Ala and Val-Cit | [2] |
Table 2: In Vivo Tumor Growth Inhibition of ADCs with Different Dipeptide Linkers in Xenograft Models
| Dipeptide Linker | ADC | Xenograft Model | Dosing | Tumor Growth Inhibition (TGI) | Reference |
| Val-Cit | F16-MMAE | A431 (human epidermoid carcinoma) | 7 mg/kg | Active | [2] |
| Val-Ala | F16-MMAE | A431 (human epidermoid carcinoma) | 7 mg/kg | Better performance than Val-Cit | [2] |
| Glu-Val-Cit | Anti-HER2 ADC | Mouse tumor models | Not Specified | Greater efficacy than Val-Cit variant | [3] |
Table 3: Physicochemical Properties and Stability of ADCs with Different Dipeptide Linkers
| Dipeptide Linker | Key Physicochemical Property | Impact on ADC | Reference |
| Val-Cit | More hydrophobic | Can be challenging to achieve high Drug-to-Antibody Ratios (DAR) due to precipitation and aggregation.[4] | [4][5] |
| Val-Ala | Less hydrophobic | Allows for higher DAR (up to 7.4) with limited aggregation (<10%).[4] | [4] |
| Glu-Val-Cit | Increased hydrophilicity | Enhanced plasma stability and reduced premature cleavage in mice.[3][6] | [3][6] |
Signaling Pathways and Experimental Workflows
To understand the context of the data presented, it is crucial to visualize the underlying biological and experimental processes. The following diagrams, created using the DOT language, illustrate the key signaling pathway of a common ADC payload, the general mechanism of ADC action, and the typical workflows for evaluating ADC efficacy.
References
- 2. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Critical Review of Fmoc-Gly-Gly-allyl Propionate in Bioconjugation: A Versatile Linker for Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount in the design of effective and safe antibody-drug conjugates (ADCs). Fmoc-Gly-Gly-allyl propionate (B1217596) has emerged as a promising, albeit not yet widely documented, cleavable linker. This guide provides a comprehensive comparison of its constituent parts with established linker technologies, supported by available experimental data for analogous systems, to illuminate its potential applications and performance in the ADC landscape.
Fmoc-Gly-Gly-allyl propionate is a heterobifunctional linker designed for use in the synthesis of ADCs.[1] Its structure comprises three key components: a fluorenylmethyloxycarbonyl (Fmoc) protected amine for sequential peptide synthesis, a Gly-Gly dipeptide spacer, and an allyl propionate ester as the payload attachment point with a specific cleavage mechanism. The combination of these elements offers a unique set of properties that could be advantageous in the targeted delivery of cytotoxic agents.
Comparative Analysis of Linker Components
The Dipeptide Spacer: Gly-Gly
The Gly-Gly dipeptide serves as a spacer that can influence the solubility and steric accessibility of the payload. In the context of ADC linkers, dipeptides are often designed to be substrates for lysosomal proteases, such as Cathepsin B, which are overexpressed in the tumor microenvironment.[3]
| Linker Type | Cleavage Mechanism | Plasma Stability | Intracellular Cleavage Efficiency | Key Advantages | Key Disadvantages |
| Gly-Gly (in this compound) | Potentially enzymatic (Cathepsin B) | Predicted to be high | Dependent on enzymatic recognition | Simple, potentially hydrophilic | Slower cleavage kinetics compared to Val-Cit |
| Val-Cit (Valine-Citrulline) | Enzymatic (Cathepsin B) | High | High | Well-established, efficient cleavage | Potential for off-target toxicity if Cathepsin B is present in healthy tissue |
| GGFG (Gly-Gly-Phe-Gly) | Enzymatic (Cathepsin B) | Very High | Efficient | High stability | More complex synthesis |
Table 1: Comparison of Dipeptide Spacers in ADC Linkers.
While the Val-Cit dipeptide is the most clinically validated protease-cleavable linker due to its high cleavage efficiency by Cathepsin B, Gly-Gly linkers are also recognized as substrates for this enzyme, albeit with potentially different kinetics.[4] The tetrapeptide GGFG is known for its exceptional stability in circulation.[] The simpler Gly-Gly dipeptide in the linker of interest may offer a balance between adequate stability and susceptibility to enzymatic cleavage.
The Cleavage Trigger: Allyl Propionate Ester
The defining feature of this linker is the allyl ester functionality. Unlike the more common enzymatic or pH-sensitive cleavage mechanisms, the cleavage of an allyl ester is typically achieved through palladium-catalyzed deallylation.[6][7] This offers a bioorthogonal cleavage strategy, meaning the cleavage reaction is independent of biological processes.
| Cleavage Mechanism | Trigger | Specificity | In Vivo Applicability | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed Deallylation (Allyl Propionate) | External palladium catalyst | High (Bioorthogonal) | Limited due to catalyst toxicity | High degree of control over cleavage | Requires external catalyst, potential for toxicity |
| Protease Cleavage (e.g., Val-Cit) | Lysosomal proteases (e.g., Cathepsin B) | Moderate to High | Well-established | Utilizes endogenous triggers | Dependent on enzyme expression levels |
| Acid Hydrolysis (Hydrazone) | Low pH in endosomes/lysosomes | Low | Established | Simple mechanism | Lower plasma stability |
| Disulfide Reduction | High glutathione (B108866) concentration in cells | Moderate | Established | Utilizes intracellular reducing environment | Potential for premature cleavage in circulation |
Table 2: Comparison of ADC Linker Cleavage Mechanisms.
The use of a palladium catalyst provides exquisite control over the timing and location of payload release, but it also presents a significant hurdle for in vivo applications due to the inherent toxicity of heavy metals.[2] However, for in vitro studies or ex vivo applications, this level of control can be highly advantageous.
Experimental Protocols
While a specific, published experimental protocol for the application of this compound in ADC synthesis is not available, a representative workflow can be constructed based on established bioconjugation and cleavage techniques.
Workflow for ADC Synthesis and Payload Release
Caption: Workflow for ADC synthesis and payload release.
Protocol for Fmoc Deprotection and Payload Coupling:
-
Fmoc Deprotection: Dissolve this compound in a solution of 20% piperidine in dimethylformamide (DMF). Stir at room temperature for 30 minutes. Remove the solvent under vacuum to yield the deprotected linker.
-
Payload Activation: Activate the carboxylic acid group of the cytotoxic payload using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) in an anhydrous aprotic solvent like DMF.
-
Payload Conjugation: Add the deprotected Gly-Gly-allyl propionate linker to the activated payload solution. Stir the reaction mixture at room temperature overnight. Purify the resulting payload-linker conjugate by chromatography.
Protocol for Antibody Conjugation:
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Conjugation: Add the activated payload-linker conjugate to the antibody solution. The reaction is typically performed at room temperature or 4°C for several hours. The stoichiometry of the linker to the antibody can be varied to achieve the desired drug-to-antibody ratio (DAR).
-
Purification: Purify the resulting ADC from unconjugated linker and payload using size-exclusion chromatography or dialysis.
Protocol for Palladium-Catalyzed Cleavage:
-
Catalyst Preparation: Prepare a stock solution of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in an appropriate solvent.
-
Cleavage Reaction: Add the palladium catalyst to the ADC solution. The reaction is typically carried out under inert atmosphere at room temperature.
-
Analysis: Monitor the release of the payload over time using techniques such as HPLC or mass spectrometry.
Signaling Pathways and Logical Relationships
The application of this compound in ADC development involves a logical sequence of steps from synthesis to targeted cell killing.
Caption: Logical flow of an ADC with a bioorthogonal linker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. A thioether-directed palladium-cleavable linker for targeted bioorthogonal drug decaging - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmark Analysis of Cleavable Linkers for Advanced Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of a cleavable linker is a critical determinant in the efficacy and safety of targeted therapies such as Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of Fmoc-Gly-Gly-allyl propionate (B1217596), a promising allyl-based linker, against other commonly used cleavable linkers, supported by available experimental data and detailed protocols.
The strategic release of a therapeutic payload at the target site is paramount for maximizing efficacy while minimizing systemic toxicity. Cleavable linkers are designed to be stable in circulation and undergo predictable cleavage in the target microenvironment. This guide focuses on the performance characteristics of the allyl-based Fmoc-Gly-Gly-allyl propionate linker in comparison to two other widely utilized classes: hydrazone and disulfide linkers.
Comparative Performance of Cleavable Linkers
The selection of a cleavable linker is a balance between stability in circulation and efficient cleavage at the target site. The following table summarizes the key performance indicators for allyl, hydrazone, and disulfide linkers based on data from various studies.
| Linker Class | Representative Linker Example | Cleavage Mechanism | Typical Cleavage Conditions | Plasma Stability | Target-Specific Cleavage Trigger | Potential for Side Reactions |
| Allyl-based | This compound | Palladium-catalyzed π-allyl complex formation | Pd(PPh₃)₄, scavenger (e.g., morpholine, dimedone) | High | N/A (Exogenous trigger) | Minimal with optimized scavenger |
| Hydrazone | Aldehyde/ketone + Hydrazine | pH-dependent hydrolysis | Acidic pH (e.g., 4.5-5.5) | Moderate to High | Low pH of endosomes/lysosomes | Potential for hydrolysis in circulation |
| Disulfide | Thiol-reactive payload | Thiol-disulfide exchange | Reducing agents (e.g., Glutathione) | Moderate | High intracellular glutathione (B108866) levels | Exchange with circulating thiols |
In-Depth Analysis of Linker Chemistries
Allyl-Based Linkers: The Case for Orthogonal Cleavage
This compound belongs to the class of allyl-containing linkers, which offer a distinct advantage of "orthogonal" cleavage. This means the cleavage is triggered by an external, highly specific reagent that is not present in biological systems, providing exceptional stability in circulation.
The cleavage mechanism relies on the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), which forms a π-allyl palladium complex. This complex is then readily attacked by a nucleophilic scavenger, leading to the release of the payload. The reaction is typically fast and occurs under mild, neutral conditions.[1][2] This method's key advantage is the high degree of control over the cleavage process.
Hydrazone Linkers: Leveraging the Acidic Tumor Microenvironment
Hydrazone linkers are designed to be acid-labile, exploiting the lower pH found in endosomal and lysosomal compartments of tumor cells compared to the physiological pH of blood (pH 7.4). This pH-dependent cleavage is a key feature for targeted drug release. However, the stability of hydrazone linkers can be variable, with some showing premature hydrolysis in circulation, which can lead to off-target toxicity.[3]
Disulfide Linkers: Responding to the Intracellular Redox Potential
Disulfide linkers are cleaved in the presence of reducing agents, most notably glutathione, which is found in significantly higher concentrations inside cells compared to the extracellular environment. This differential provides a mechanism for intracellular drug release. A potential drawback is the possibility of premature cleavage due to interaction with circulating thiols, such as cysteine.
Experimental Protocols
A standardized experimental protocol is crucial for the valid comparison of linker performance. Below is a representative protocol for the cleavage of an allyl-based linker.
Protocol: Cleavage of this compound Linker
This protocol outlines the general procedure for the palladium-catalyzed cleavage of a substrate attached to a solid support via an this compound linker.
Materials:
-
Resin-bound substrate (100 mg)
-
Anhydrous Dichloromethane (DCM)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Scavenger solution: 5% (v/v) Morpholine in DCM
-
Nitrogen or Argon gas supply
-
Reaction vessel with a frit
Procedure:
-
Resin Swelling: Swell the resin-bound substrate in anhydrous DCM for 30 minutes in the reaction vessel.
-
Inert Atmosphere: Drain the DCM and place the vessel under a gentle stream of nitrogen or argon.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) to the resin.
-
Scavenger Addition: Add the scavenger solution to the resin to cover it completely.
-
Reaction: Gently agitate the mixture at room temperature for 2 hours, ensuring the vessel remains under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by taking a small sample of the supernatant, quenching it with a suitable agent, and analyzing by HPLC or LC-MS.
-
Cleavage Completion: Once the cleavage is complete, drain the reaction solution.
-
Washing: Wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) to remove residual catalyst and scavenger.
-
Product Isolation: The cleaved product is in the combined filtrate and washes. Concentrate the solution in vacuo and purify the product as required.
Conclusion
The choice of a cleavable linker is a multifaceted decision that significantly impacts the therapeutic index of a drug conjugate. This compound, as a representative of allyl-based linkers, offers a highly controlled and orthogonal cleavage strategy, ensuring exceptional stability in circulation. While hydrazone and disulfide linkers provide endogenous cleavage mechanisms by exploiting the tumor microenvironment's unique characteristics, they may present challenges related to premature drug release. The selection of the optimal linker will ultimately depend on the specific application, the nature of the payload, and the desired pharmacokinetic profile of the drug conjugate. This guide provides a foundational comparison to aid researchers in making an informed decision for their drug development programs.
References
A Comparative Guide to Dipeptide Linkers in Antibody-Drug Conjugates: Evaluating Gly-Gly Motifs
For Researchers, Scientists, and Drug Development Professionals
The linker connecting an antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, cleavable dipeptide linkers have gained prominence for their ability to be selectively cleaved by lysosomal proteases, ensuring targeted drug release within cancer cells. This guide provides a comparative analysis of ADCs featuring a Glycine-Glycine (Gly-Gly) dipeptide linker motif against other commonly used dipeptide linkers.
While the specific linker Fmoc-Gly-Gly-allyl propionate (B1217596) is commercially available for ADC development, to date, there is a notable absence of published case studies or performance data for ADCs utilizing this exact construct in the public domain. Therefore, this guide will focus on the general characteristics and performance of Gly-Gly linkers in comparison to other well-documented dipeptide linkers like Valine-Citrulline (Val-Cit).
Principles of Dipeptide Linker-Based ADCs
The fundamental principle behind dipeptide linkers is their susceptibility to enzymatic cleavage by proteases, such as Cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.[1] This targeted release mechanism minimizes premature payload liberation in systemic circulation, thereby reducing off-target toxicity.
The general workflow for the synthesis and mechanism of action of an ADC with a dipeptide linker is depicted below.
Comparative Performance of Dipeptide Linkers
The choice of amino acid residues in the dipeptide linker significantly influences the ADC's stability, cleavage kinetics, and overall therapeutic index. Below is a comparison of key performance parameters for ADCs with a hypothetical Gly-Gly linker versus the well-characterized Val-Cit linker.
| Parameter | Gly-Gly Linker | Val-Cit Linker | Rationale & Implications |
| Plasma Stability | Potentially Higher | High | The Gly-Gly motif is generally less susceptible to cleavage by plasma proteases compared to Val-Cit, which could lead to a more stable ADC in circulation and reduced off-target toxicity.[2] |
| Cleavage Efficiency by Cathepsin B | Moderate to Low | High | The Val-Cit sequence is an optimized substrate for Cathepsin B, leading to efficient payload release inside lysosomes.[3] The cleavage efficiency of Gly-Gly is generally lower, which might result in slower or incomplete payload release. |
| Hydrophilicity | Higher | Lower | The glycine (B1666218) residues contribute to a more hydrophilic linker, which can improve the solubility and reduce aggregation of the ADC, potentially allowing for higher drug-to-antibody ratios (DAR). |
| Bystander Effect | Dependent on Payload | Dependent on Payload | The bystander effect, where the released payload can kill neighboring antigen-negative tumor cells, is primarily a property of the payload's membrane permeability.[4] The linker's role is to efficiently release this payload. |
| In Vitro Cytotoxicity (IC50) | Potentially Higher IC50 | Lower IC50 | Due to potentially slower cleavage, an ADC with a Gly-Gly linker might exhibit a higher IC50 value (lower potency) in in vitro cytotoxicity assays compared to a Val-Cit ADC. |
| In Vivo Efficacy | Dependent on tumor model and payload | Proven in multiple approved ADCs | The higher stability of a Gly-Gly linker could lead to better tumor accumulation, but the lower cleavage efficiency might reduce overall anti-tumor activity. The balance of these factors determines in vivo efficacy. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Protocol 1: ADC Synthesis and Characterization
-
Linker-Payload Synthesis: The Fmoc-Gly-Gly dipeptide is synthesized using standard solid-phase peptide synthesis (SPPS). The C-terminus is coupled to the payload, and the N-terminal Fmoc group is removed. The allyl propionate group would serve as a handle for further modifications or purification.
-
Antibody Reduction: The monoclonal antibody's interchain disulfide bonds are partially reduced using a reducing agent like TCEP to generate free cysteine residues for conjugation.
-
Conjugation: The linker-payload is conjugated to the reduced antibody via a maleimide-thiol reaction.
-
Purification and Characterization: The resulting ADC is purified using techniques like size-exclusion chromatography (SEC). The drug-to-antibody ratio (DAR) is determined by hydrophobic interaction chromatography (HIC) and/or UV-Vis spectroscopy.
Protocol 2: In Vitro Plasma Stability Assay
-
Incubation: The ADC is incubated in human or mouse plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
Sample Analysis: At each time point, an aliquot is taken, and the amount of intact ADC is quantified.
-
Detection: An affinity-capture ELISA is commonly used. A plate is coated with an antigen that captures the ADC. The detection antibody is specific to the payload, thus only detecting ADCs with the payload still attached.[5]
-
Data Analysis: The percentage of intact ADC over time is plotted to determine the ADC's half-life in plasma.
Protocol 3: In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cells expressing the target antigen are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTS or MTT) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The results are plotted as cell viability versus ADC concentration, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is calculated.
Protocol 4: In Vivo Xenograft Efficacy Study
-
Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Treatment: The mice are randomized into groups and treated with the ADC, a vehicle control, and potentially a non-targeting ADC control, typically via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated.
Conclusion
The selection of a dipeptide linker is a critical decision in ADC design, requiring a balance between plasma stability and efficient intracellular payload release. While the Val-Cit linker is a well-established and highly effective choice for many ADCs, the exploration of alternative dipeptides like Gly-Gly is warranted. A Gly-Gly linker may offer advantages in terms of hydrophilicity and plasma stability. However, its potentially lower cleavage efficiency by lysosomal proteases needs to be carefully evaluated. The lack of specific case studies for ADCs using Fmoc-Gly-Gly-allyl propionate highlights the need for further research to fully understand its potential and optimal applications in the development of next-generation antibody-drug conjugates.
References
- 1. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 2. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Confirming the Homogeneity of Antibody-Drug Conjugates with Fmoc-Gly-Gly-allyl Propionate Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The homogeneity of Antibody-Drug Conjugates (ADCs) is a critical quality attribute that profoundly influences their therapeutic efficacy, safety, and pharmacokinetic profile. The choice of linker, such as the cleavable Fmoc-Gly-Gly-allyl propionate, plays a pivotal role in the characteristics of the final conjugate. This guide provides an objective comparison of analytical methodologies to confirm the homogeneity of ADCs, with a focus on those synthesized using dipeptide linkers as a proxy for this compound. Experimental data from various studies are summarized to support the comparison.
Data Presentation: Comparative Analysis of ADC Homogeneity
The homogeneity of an ADC is primarily assessed by its Drug-to-Antibody Ratio (DAR) distribution, the presence of aggregates, and charge variants. The choice of a dipeptide linker can influence these parameters due to its physicochemical properties. Below is a summary of quantitative data from studies analyzing ADCs with different cleavable dipeptide linkers, which can be considered analogous to a Gly-Gly linker.
| Analytical Technique | Parameter Measured | Linker Type (Proxy) | Key Findings | Reference |
| Hydrophobic Interaction Chromatography (HIC) | DAR Distribution & Average DAR | Val-Cit vs. Ala-Ala | Ala-Ala linker resulted in ADCs with lower retention times, suggesting reduced hydrophobicity compared to Val-Cit. This can lead to better peak resolution and more accurate DAR determination. | [1] |
| Size Exclusion Chromatography (SEC) | Aggregation (%) | Val-Cit vs. "Exo-linker" | ADCs with a more hydrophilic "Exo-linker" showed significantly less aggregation (0.4-0.5%) compared to those with a traditional Val-Cit linker (up to 100% under certain conditions). | [2] |
| Reversed-Phase HPLC-MS (RP-HPLC-MS) | Average DAR & Subunit Analysis | Dipeptide-linked GRM payloads | Provided accurate mass measurements for light and heavy chains with different drug loads, allowing for precise average DAR calculation. The hydrophobicity of the dipeptide influenced chromatographic separation. | [1] |
| Mass Spectrometry (MS) | Intact Mass & DAR Distribution | Tripeptide Linker (EGCit) | ESI-MS confirmed the homogeneity of the synthesized ADC with a specific DAR value. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC homogeneity. The following are representative protocols for the key analytical techniques.
Hydrophobic Interaction Chromatography (HIC) for DAR Analysis
Objective: To determine the drug-to-antibody ratio (DAR) distribution and calculate the average DAR of an ADC.
Materials:
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min
-
Detection: UV at 280 nm
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 100% A
-
-
-
Data Analysis:
-
Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of each species) / 100
-
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
SEC Column (e.g., TSKgel G3000SWxl)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Run Time: 30 minutes (isocratic elution)
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the monomer, dimer, and higher-order aggregates.
-
Calculate the percentage of aggregates relative to the total peak area.
-
Reversed-Phase HPLC-Mass Spectrometry (RP-HPLC-MS) for Subunit Analysis
Objective: To determine the average DAR by analyzing the drug load on the light and heavy chains of the antibody.
Materials:
-
RP-HPLC Column (e.g., C4 column)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Reducing Agent: Dithiothreitol (DTT)
-
LC-MS system (e.g., Q-TOF)
Procedure:
-
Sample Preparation:
-
To 50 µg of the ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the inter-chain disulfide bonds.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 280 nm and MS detection
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5-95% B
-
35-40 min: 95% B
-
40-45 min: 95-5% B
-
45-50 min: 5% B
-
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light and heavy chain peaks to determine the mass of the unconjugated and conjugated chains.
-
Calculate the relative abundance of each species.
-
Calculate the average DAR based on the weighted average of the drug load on each chain.
-
Mandatory Visualization
The following diagrams illustrate the general workflow for ADC conjugation and subsequent homogeneity analysis.
Caption: Workflow for ADC synthesis and homogeneity analysis.
Caption: Logical workflow for assessing ADC homogeneity.
References
Safety Operating Guide
Essential Procedures for the Safe Disposal of Fmoc-Gly-Gly-allyl propionate
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of Fmoc-Gly-Gly-allyl propionate (B1217596), a combustible solid used in peptide synthesis. Adherence to these procedures will mitigate risks and support a culture of safety and responsibility within your laboratory operations.
Immediate Safety and Hazard Identification
Potential Hazards:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[1]
-
Eye Contact: May cause eye irritation.[1]
-
Combustibility: Classified as a combustible solid.
Personal Protective Equipment (PPE): A comprehensive list of required PPE is detailed in the table below. Always ensure that you are wearing the appropriate protective gear before handling the chemical.
| PPE Category | Required Equipment |
| Eye Protection | Chemical safety goggles or eyeglasses with side shields. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use and disposed of properly.[2] |
| Body Protection | Lab coat or other protective clothing to prevent skin exposure.[2] |
| Respiratory | A dust mask (type N95 or equivalent) or an approved/certified respirator should be used, especially for large spills or where dust formation is likely.[1] |
Step-by-Step Disposal Protocol
The proper disposal of Fmoc-Gly-Gly-allyl propionate must be carried out in accordance with federal, state, and local environmental control regulations.[1] Do not dispose of this chemical with household garbage or allow it to reach the sewage system.[3]
Methodology:
-
Waste Segregation:
-
Solid Waste: Collect un-contaminated, excess solid this compound in a designated, clearly labeled, and sealable waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that have come into contact with the chemical should be considered contaminated and placed in the same designated waste container.
-
Solutions: If the compound is in a solution, it should be collected in a separate, labeled container for liquid chemical waste. Do not mix with aqueous waste unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "this compound".
-
Include appropriate hazard symbols (e.g., "Combustible Solid").
-
Indicate the date the waste was first added to the container.
-
-
Storage of Chemical Waste:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Ensure the storage area is designated for hazardous chemical waste.
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department to arrange for a scheduled pickup.
-
Follow all institutional procedures for waste collection requests and hand-off.
-
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and proper cleanup:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Personal Precautions: Wear the full complement of PPE as described in the table above, including respiratory protection.
-
Containment and Cleanup:
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[2][5]
Logical Decision-Making for Disposal
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing this compound.
By adhering to these detailed procedures, laboratory professionals can manage the disposal of this compound with a high degree of safety and environmental responsibility, thereby fostering a trusted and reliable operational environment.
References
Essential Safety and Logistical Information for Handling Fmoc-Gly-Gly-allyl propionate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical guidance for the handling and disposal of Fmoc-Gly-Gly-allyl propionate (B1217596), a cleavable linker utilized in the synthesis of Antibody-Drug Conjugates (ADCs). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Hazard Assessment and Toxicological Information
Fmoc-Gly-Gly-allyl propionate is a complex molecule, and its hazards should be considered a combination of those associated with its components. The Fmoc-Gly-Gly portion is typical of protected amino acids, which are generally considered irritants. The allyl propionate moiety, however, introduces more significant hazards. Allyl propionate is classified as a flammable liquid, toxic if swallowed, and causes skin and eye irritation[1][2]. When used as a linker in ADCs, the final conjugate will possess the high potency and toxicity of the attached cytotoxic payload, necessitating stringent containment measures[3][4].
| Hazard Classification | Description |
| Flammability | Flammable liquid and vapor[1][2]. |
| Acute Toxicity (Oral) | Toxic if swallowed[1][2]. |
| Skin Corrosion/Irritation | Causes skin irritation[1][2]. |
| Eye Damage/Irritation | Causes serious eye irritation[1][2]. |
| Respiratory Irritation | May cause respiratory irritation. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects[5]. |
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes of the chemical and solvents used during handling[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact with the potentially irritating and harmful compound. |
| Body Protection | Flame-resistant lab coat worn over personal clothing. For larger quantities or high-splash risk procedures, chemical-resistant coveralls are recommended. | Protects skin and clothing from contamination and potential fire hazards[1]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required. | Minimizes inhalation of vapors, especially given the respiratory irritation potential. |
| Footwear | Closed-toe, chemical-resistant shoes. | Protects feet from spills and dropped objects. |
Operational Plan: Step-by-Step Handling Procedures
The following procedures are designed to minimize exposure and ensure safe handling of this compound during routine laboratory operations.
| Step | Procedure | Key Safety Considerations |
| 1. Preparation | Before handling, ensure all necessary PPE is donned correctly. Work must be performed in a designated and properly functioning chemical fume hood. | Verify fume hood certification is current. |
| 2. Weighing and Aliquoting | Use an analytical balance within the fume hood. Handle the solid compound with a spatula. Avoid generating dust. If aliquoting a solution, use appropriate volumetric glassware. | Keep the container tightly closed when not in use. |
| 3. Dissolution | When dissolving the compound, add the solvent slowly to the solid to avoid splashing. The compound is soluble in DMSO[6]. | Prepare solutions in a well-ventilated area, preferably within the fume hood. |
| 4. Reaction Setup | When using this compound in a reaction (e.g., conjugation to a payload or antibody), ensure all glassware is clean and dry. Conduct the reaction under an inert atmosphere if required by the specific protocol. | Reactions involving potent cytotoxins must be performed in a designated high-containment facility[4]. |
| 5. Post-Reaction Workup | Quench the reaction safely according to the specific protocol. All transfers of solutions containing the compound or its derivatives should be done carefully to avoid spills. | Be aware of potentially exothermic reactions during quenching. |
| 6. Temporary Storage | Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from heat and ignition sources[6]. | Follow specific storage temperature recommendations, which may be -20°C or -80°C for long-term stability[6]. |
Disposal Plan
Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure a safe laboratory environment. All waste generated from handling this compound must be treated as hazardous waste.
| Waste Stream | Container and Labeling | Disposal Procedure |
| Solid Waste | Designated, sealed, and clearly labeled "Hazardous Solid Waste" container. | Includes contaminated gloves, weighing paper, pipette tips, and any unreacted solid compound. Do not mix with general laboratory trash[7]. |
| Liquid Waste (Non-Halogenated) | Designated, sealed, and clearly labeled "Hazardous Non-Halogenated Liquid Waste" container. | Includes solvents like DMF and DMSO used for dissolution and reactions. |
| Liquid Waste (Halogenated) | Designated, sealed, and clearly labeled "Hazardous Halogenated Liquid Waste" container. | Includes solvents like Dichloromethane (DCM) if used in any step. |
| Liquid Waste (Acidic) | Designated, sealed, and clearly labeled "Hazardous Acidic Waste" container. | Includes waste from cleavage steps, such as solutions containing Trifluoroacetic Acid (TFA). |
| Liquid Waste (Basic) | Designated, sealed, and clearly labeled "Hazardous Basic Waste" container. | Includes waste from Fmoc deprotection steps, such as solutions containing piperidine. |
| Sharps Waste | Designated sharps container. | Includes any contaminated needles or blades. |
| Empty Containers | Rinse the container three times with a suitable solvent. | The rinsate must be collected as hazardous liquid waste. Deface the label on the empty container before disposing of it according to institutional guidelines. |
All waste must be disposed of through a licensed chemical waste disposal service in accordance with local, state, and federal regulations[7].
Experimental Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
